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  • Product: 4-(4-Pyridyl)-1-butanol hydrochloride
  • CAS: 90642-84-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 4-(4-Pyridyl)-1-butanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties of 4-(4-Pyridyl)-1-butanol hydrochloride (CAS No. 90642-84-5). As...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-(4-Pyridyl)-1-butanol hydrochloride (CAS No. 90642-84-5). As a versatile bifunctional molecule, featuring both a pyridine ring and a primary alcohol, this compound serves as a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical industry. This document collates and synthesizes available data on its chemical structure, physicochemical properties, spectroscopic profile, and reactivity. Where experimental data is not available, scientifically grounded predictions are provided to guide researchers in their handling and application of this compound. This guide is intended to be a practical resource for scientists engaged in synthetic chemistry and drug development, enabling a deeper understanding of the compound's behavior and facilitating its effective use in research and development.

Chemical Identity and Molecular Structure

4-(4-Pyridyl)-1-butanol hydrochloride is the hydrochloride salt of 4-(4-Pyridyl)-1-butanol. The presence of the hydrochloride group protonates the basic nitrogen atom of the pyridine ring, forming a pyridinium salt. This significantly influences the compound's physical and chemical properties, most notably its solubility and reactivity, when compared to its free base form.

Molecular Formula: C₉H₁₄ClNO[1]

Molecular Weight: 187.66 g/mol [1]

Chemical Structure:

Figure 1: Chemical structure of 4-(4-Pyridyl)-1-butanol hydrochloride.

Physicochemical Properties

The physicochemical properties of 4-(4-Pyridyl)-1-butanol hydrochloride are crucial for its handling, formulation, and reactivity. As a salt, it is expected to be a crystalline solid at room temperature with significantly different solubility characteristics compared to its free base.

PropertyValueSource/Comment
Appearance White to off-white solidPredicted based on similar hydrochloride salts.
Melting Point Not experimentally determined. Predicted to be in the range of 150-180 °C.Prediction based on similar pyridinium halides and the increased intermolecular forces due to the ionic nature of the salt.
Boiling Point Decomposes upon strong heating.As a salt, it is not expected to have a defined boiling point at atmospheric pressure. The free base, 4-(4-Pyridyl)-1-butanol, has a predicted boiling point of approximately 290.9±23.0 °C.[2]
Solubility Water: Freely solubleMethanol: SolubleEthanol: SolubleDMSO: SolubleNon-polar solvents (e.g., hexane, toluene): InsolublePredicted based on the polar and ionic nature of the molecule. The pyridinium chloride moiety imparts high polarity, making it soluble in polar protic and aprotic solvents.
pKa Not experimentally determined. The pKa of the pyridinium ion is typically around 5-6.The electron-donating effect of the butyl group would slightly increase the basicity of the pyridine nitrogen compared to pyridine itself.

Spectroscopic Profile

The spectroscopic data provides the structural fingerprint of the molecule, essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted, in D₂O, 400 MHz):

  • δ 8.5-8.7 (d, 2H): Protons on the carbons adjacent to the pyridinium nitrogen (positions 2 and 6). These are expected to be significantly deshielded due to the positive charge on the nitrogen.

  • δ 7.5-7.7 (d, 2H): Protons on the carbons at positions 3 and 5 of the pyridinium ring.

  • δ 3.6 (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).

  • δ 2.8 (t, 2H): Methylene protons adjacent to the pyridinium ring (Ar-CH₂-).

  • δ 1.6-1.8 (m, 4H): The two central methylene protons of the butyl chain (-CH₂-CH₂-).

¹³C NMR Spectroscopy (Predicted, in D₂O, 100 MHz):

  • δ ~160: Carbon atom of the pyridinium ring attached to the butyl chain (C4).

  • δ ~145: Carbon atoms adjacent to the pyridinium nitrogen (C2 and C6).

  • δ ~125: Carbon atoms at positions 3 and 5 of the pyridinium ring.

  • δ ~62: Methylene carbon attached to the hydroxyl group (-CH₂OH).

  • δ ~35: Methylene carbon adjacent to the pyridinium ring (Ar-CH₂-).

  • δ ~30-32: The two central methylene carbons of the butyl chain.

Infrared (IR) Spectroscopy

Predicted Characteristic Absorption Bands:

  • ~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding.[3]

  • ~2800-3000 cm⁻¹: C-H stretching vibrations of the aliphatic butyl chain.

  • ~2400-2800 cm⁻¹ (broad): N-H stretching vibration of the pyridinium ion.

  • ~1630 cm⁻¹: C=C and C=N stretching vibrations within the pyridinium ring.

  • ~1480 cm⁻¹: Aromatic ring stretching vibrations.

  • ~1050 cm⁻¹: C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

In a typical electron ionization (EI) mass spectrum, the molecular ion of the hydrochloride salt is not usually observed. Instead, fragmentation of the free base, 4-(4-Pyridyl)-1-butanol, would be expected after the loss of HCl.

Predicted Fragmentation Pattern (of the free base, C₉H₁₃NO):

  • Molecular Ion (M⁺): m/z 151.

  • Alpha-cleavage: The most common fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. This would result in a fragment with m/z = 31 (CH₂OH⁺).[4]

  • Loss of water (M-18): Dehydration is another common fragmentation pathway for alcohols, leading to a peak at m/z 133.[4]

  • Benzylic cleavage: Cleavage of the bond between the first and second carbons of the butyl chain is favorable due to the stability of the resulting pyridylmethyl cation, which would give a prominent peak at m/z 92 (C₅H₄NCH₂⁺).

Synthesis and Reactivity

Synthesis

A common synthetic route to 4-(4-Pyridyl)-1-butanol hydrochloride involves the reduction of a suitable precursor, such as 4-(4-pyridyl)butanoic acid or its ester, followed by treatment with hydrochloric acid. A patent describes a process where 4-(4-pyridyl)-3-butyn-1-ol is first converted to its hydrochloride salt to improve stability, and then hydrogenated to yield 4-(4-pyridyl)-1-butanol hydrochloride.[5]

Figure 2: A potential synthetic workflow for 4-(4-Pyridyl)-1-butanol hydrochloride.

Reactivity

The reactivity of 4-(4-Pyridyl)-1-butanol hydrochloride is dictated by the presence of the primary alcohol, the pyridinium ring, and the acidic proton.

  • Alcohol Functional Group: The primary alcohol can undergo typical reactions such as oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and conversion to an alkyl halide.

  • Pyridinium Ring: The pyridinium ring is deactivated towards electrophilic aromatic substitution due to the positive charge on the nitrogen atom. However, it can be susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen.

  • Acidity: The pyridinium proton is acidic and can be removed by a base to generate the free base, 4-(4-Pyridyl)-1-butanol.

Incompatibility:

  • Strong Bases: Will deprotonate the pyridinium ion to form the free base.

  • Strong Oxidizing Agents: Will oxidize the primary alcohol group.

  • Strong Reducing Agents: May reduce the pyridinium ring.

Applications in Research and Drug Development

4-(4-Pyridyl)-1-butanol and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug discovery. The bifunctional nature of the molecule allows for its incorporation into a variety of molecular scaffolds.

  • Linker/Spacer: The butyl chain can act as a flexible linker to connect a pharmacophore to another functional group or a larger molecular assembly.

  • Synthesis of Pyridine Derivatives: The pyridine ring can be further functionalized to generate a library of substituted pyridine compounds for structure-activity relationship (SAR) studies.

  • Precursor for Biologically Active Molecules: The alcohol functionality provides a handle for further chemical transformations to build more complex molecules with potential therapeutic applications. For instance, it is a key intermediate in the synthesis of various pharmaceutical compounds.[6]

G A 4-(4-Pyridyl)-1-butanol Hydrochloride B Esterification A->B R-COOH C Oxidation A->C [O] D Halogenation A->D HX E Coupling Reactions A->E Various Partners F F B->F Ester Derivatives G G C->G Aldehyde/Carboxylic Acid Derivatives H H D->H Alkyl Halide Derivatives I I E->I Complex Molecules

Figure 3: Potential synthetic transformations of 4-(4-Pyridyl)-1-butanol hydrochloride.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-(4-Pyridyl)-1-butanol hydrochloride is a key synthetic intermediate with significant potential in pharmaceutical and chemical research. Its bifunctional nature, combining a reactive primary alcohol with a versatile pyridine moiety, makes it an attractive building block for the synthesis of diverse and complex molecules. This technical guide has provided a comprehensive overview of its chemical properties, drawing from available data and established chemical principles. By understanding its physicochemical characteristics, spectroscopic signature, and reactivity, researchers can more effectively and safely utilize this compound in their synthetic endeavors.

References

  • Physicochemical Properties of Biobutanol as an Advanced Biofuel. (2021). MDPI. Retrieved from [Link]

  • 4-Pyridineethanol. PubChem. Retrieved from [Link]

  • 4-(4-Pyridyl)-1-butanol hydrochloride. PubChem. Retrieved from [Link]

  • New preparation process of 4-pyridine butanol. (2011). Google Patents.
  • 4-(Pyridin-4-yl)butan-1-ol. Pharmaffiliates. Retrieved from [Link]

  • 4-Amino-1-butanol hydrochloride. PubChem. Retrieved from [Link]

  • Safety Data Sheet: 1-Butanol. Carl ROTH. Retrieved from [Link]

  • Mass Spectrometry of Alcohols. Chemistry Steps. Retrieved from [Link]

  • 1-Butanol. NIST WebBook. Retrieved from [Link]

  • Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in the Urine of Cigarette Smokers and e-Cigarette Users. PMC. Retrieved from [Link]

  • 4-Amino-1-butanol. PubChem. Retrieved from [Link]

  • (R)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol. PubChem. Retrieved from [Link]

  • 4-Pyridinebutanol. ChemBK. Retrieved from [Link]

  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: 4-(4-Pyridyl)-1-butanol Hydrochloride

CAS Number: 90642-84-5 Synonyms: 4-(4-Pyridinyl)-1-butanol HCl; 4-Pyridinebutanol hydrochloride Molecular Formula: C H NO · HCl Molecular Weight: 187.67 g/mol (Salt); 151.21 g/mol (Free Base) Executive Summary 4-(4-Pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 90642-84-5 Synonyms: 4-(4-Pyridinyl)-1-butanol HCl; 4-Pyridinebutanol hydrochloride Molecular Formula: C


H

NO · HCl Molecular Weight: 187.67 g/mol (Salt); 151.21 g/mol (Free Base)

Executive Summary

4-(4-Pyridyl)-1-butanol hydrochloride is a specialized pyridine derivative serving as a critical C4-linker module in medicinal chemistry. Unlike shorter homologs (e.g., pyridyl carbinols), the butyl chain provides a specific spatial separation (approx. 5–6 Å) often required to bridge a pharmacophore to a secondary binding pocket in GPCR ligands and enzyme inhibitors.

This guide details the compound's synthesis, handling, and application as a precursor for 4-(4-pyridyl)butyl chloride , a reactive intermediate used to append the pyridine moiety to tyrosine derivatives (e.g., in the synthesis of glycoprotein IIb/IIIa antagonists like Tirofiban analogues) and other bioactive scaffolds.

Chemical Profile & Physical Properties[1][2][3][4]

PropertySpecification
Appearance White to off-white crystalline solid (Salt); Colorless viscous liquid (Free Base)
Melting Point 154–156 °C (Literature range for HCl salt)
Boiling Point 114–116 °C @ 5 mmHg (Free Base)
Solubility Highly soluble in water, methanol, ethanol; Sparingly soluble in THF, ether.
pKa ~5.2 (Pyridine nitrogen)
Hygroscopicity Moderate; store under desiccant.

Synthetic Utility & Mechanism[3][5]

The synthesis of 4-(4-pyridyl)-1-butanol hydrochloride generally follows two distinct retrosynthetic logic paths. The Sonogashira Coupling/Hydrogenation route is currently favored in industrial settings over the Lithiation route due to superior safety profiles and scalability.

Route A: Sonogashira Coupling & Hydrogenation (Recommended)

This method avoids the use of pyrophoric alkyllithiums.

  • Coupling: 4-Bromopyridine is coupled with 3-butyn-1-ol using a Pd/Cu catalyst system to form the alkyne intermediate, 4-(4-pyridyl)-3-butyn-1-ol.

  • Saturation: The alkyne is fully reduced to the alkane using catalytic hydrogenation (Pd/C or Pt/C).

Route B: Lateral Lithiation (Legacy)

Involves the deprotonation of 4-picoline (4-methylpyridine) using n-butyllithium at -78°C, followed by alkylation with a protected 3-halo-propanol (e.g., 2-(3-bromopropoxy)tetrahydropyran).

  • Drawbacks: Requires cryogenic conditions; handling of n-BuLi poses significant safety risks at scale; requires protection/deprotection steps.

Visualization of Synthetic Pathways

SynthesisPathways Start1 4-Bromopyridine HCl Inter1 Intermediate: 4-(4-Pyridyl)-3-butyn-1-ol Start1->Inter1 Sonogashira Coupling (Pd(PPh3)4, CuI, Et3N) Reagent1 3-Butyn-1-ol Reagent1->Inter1 Product TARGET: 4-(4-Pyridyl)-1-butanol HCl Inter1->Product Hydrogenation (H2, Pd/C, MeOH) Start2 4-Picoline Step2 Lithiation (n-BuLi, -78°C) Start2->Step2 Reagent2 Protected 3-Halo-propanol Reagent2->Step2 Step2->Product 1. Alkylation 2. Deprotection (HCl)

Figure 1: Comparison of the Sonogashira/Hydrogenation route (Top) vs. the Lithiation route (Bottom).[1][2]

Detailed Experimental Protocol

Method: Catalytic Hydrogenation of Alkyne Precursor Source Validation: Adapted from Patent CN102260208A.

Phase 1: Preparation of Alkyne Intermediate

Note: If purchasing the alkyne intermediate, skip to Phase 2.

  • Reagents: 4-Bromopyridine HCl (1.0 eq), 3-Butyn-1-ol (1.2 eq), Pd(PPh

    
    )
    
    
    
    (0.01 eq), CuI (0.02 eq), Et
    
    
    N (excess), LiCl (catalytic).
  • Procedure:

    • Dissolve 4-bromopyridine HCl in water/Et

      
      N mixture.
      
    • Add catalysts and alkyne under inert atmosphere (N

      
       or Ar).
      
    • Reflux for 3–5 hours. Monitor via TLC (EtOAc).[1][3]

    • Workup: Extract with organic solvent (e.g., ether/DCM), wash with brine, dry, and concentrate.

    • Salification: Dissolve oil in ether, add ethanolic HCl to precipitate 4-(4-pyridyl)-3-butyn-1-ol HCl.

Phase 2: Hydrogenation to Target (Self-Validating Step)
  • Setup: Charge a hydrogenation vessel with 4-(4-pyridyl)-3-butyn-1-ol HCl (25.0 g) and Methanol (250 mL).

  • Catalyst: Add 10% Pd/C (2.0 g, ~50% wet).

  • Reaction: Purge with N

    
    , then introduce H
    
    
    
    (balloon or low pressure 1–3 bar). Stir at room temperature for 5–12 hours.
  • Validation Point: Reaction is complete when H

    
     consumption ceases. TLC should show the disappearance of the UV-active alkyne spot and appearance of the product (stains with Iodine or Dragendorff reagent).
    
  • Workup: Filter off catalyst through Celite. Concentrate filtrate under reduced pressure.

  • Purification: Recrystallize the residue from Isopropanol/Isopropyl acetate to yield white crystals.

Analytical Characterization

Proton NMR ( H NMR)

The spectrum distinguishes the aromatic pyridine protons and the aliphatic butyl chain.

Table 1:


H NMR Data (Free Base in CDCl

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Py-2,6 8.35Doublet (

Hz)
2H

-Protons to Nitrogen
Py-3,5 7.04Doublet (

Hz)
2H

-Protons to Nitrogen
C-1 3.59Triplet2H-CH

-OH
OH 3.44Singlet (Broad)1HHydroxyl (exchangeable)
C-4 2.57Triplet2HPy-CH

-
C-2 1.66Multiplet2H-CH

-CH

-CH

-
C-3 1.53Multiplet2H-CH

-CH

-CH

-

Note: In the HCl salt (D


O or DMSO-d

), the pyridine signals will shift downfield significantly (Py-2,6 to ~8.7 ppm, Py-3,5 to ~7.8 ppm) due to the positive charge on the nitrogen.
Mass Spectrometry[2]
  • ESI-MS: Calculated [M+H]

    
     = 152.10. Found = 152.1.
    
  • Fragmentation: Loss of H

    
    O ([M-18]) is common in alcohol derivatives.
    

Applications in Drug Development[9]

Linker Chemistry

The primary utility of 4-(4-pyridyl)-1-butanol is as a "spacer" unit. The terminal hydroxyl group is typically converted to a leaving group (Chloride, Mesylate, or Tosylate) to facilitate nucleophilic attack by amines or phenols.

Workflow Example: Synthesis of Tyrosine-based Antagonists

  • Chlorination: Reaction with SOCl

    
     yields 4-(4-pyridyl)butyl chloride .
    
  • Alkylation: The chloride reacts with the phenolic oxygen of a tyrosine derivative (e.g., N-butylsulfonyl-L-tyrosine methyl ester).

  • Result: Formation of an ether linkage, extending the pyridine ring into a solvent-exposed or hydrophobic pocket of the target protein (e.g., Integrin receptors).

Biological Relevance
  • Nicotinic Analogues: The structure mimics nicotine metabolites (specifically NNAL), making it useful in developing biomarkers or competitive inhibitors for nicotine-processing enzymes.

  • Kinase Inhibition: The 4-substituted pyridine motif is a classic "hinge binder" in kinase inhibitor design; the butyl chain allows the exploration of the ribose binding pocket.

References

  • Synthesis of 4-(4-pyridyl)-1-butanol via Hydrogenation: Title: New preparation process of 4-pyridine butanol.[3] Source: CN102260208A (Patent). URL:

  • Application in Integrin Antagonists (Tirofiban Analogs): Title: Method of preparing compound of O-substituted sulphonyl propylhomoserin class.[3] Source: CN1415606A (Patent). URL:

Sources

Foundational

Technical Guide: Structure & Characterization of 4-(4-Pyridyl)-1-butanol Hydrochloride

The following technical guide details the structural, physiochemical, and synthetic characteristics of 4-(4-Pyridyl)-1-butanol hydrochloride , a critical intermediate in the synthesis of pharmaceutical agents such as Tir...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physiochemical, and synthetic characteristics of 4-(4-Pyridyl)-1-butanol hydrochloride , a critical intermediate in the synthesis of pharmaceutical agents such as Tirofiban .

[1]

Executive Summary

4-(4-Pyridyl)-1-butanol hydrochloride (CAS: 90642-84-5) is a pyridine-derivative salt primarily utilized as a building block in medicinal chemistry.[1][2][3] It serves as a key structural motif in the synthesis of non-peptide glycoprotein IIb/IIIa antagonists, most notably Tirofiban (Aggrastat).[1]

Functionally, the molecule consists of a pyridine ring substituted at the para (4-) position with a saturated four-carbon (butyl) linker terminating in a primary hydroxyl group.[1] The hydrochloride salt form is preferred in process chemistry due to its enhanced crystallinity, water solubility, and stability compared to the hygroscopic free base.[1]

Molecular Architecture & Physiochemical Properties[1]

Structural Connectivity

The core structure features a pyridinium cation (protonated at the heterocyclic nitrogen) and a lipophilic butyl chain acting as a spacer for the polar hydroxyl group.[1]

  • IUPAC Name: 4-(pyridin-4-yl)butan-1-ol hydrochloride[1][2][4]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 187.67 g/mol (Salt); 151.21 g/mol (Free Base)[1]

  • Key Functional Groups:

    • Protonated Nitrogen (

      
      ):  Acts as the locus of positive charge, influencing crystal packing and solubility.[1]
      
    • Primary Alcohol (-OH): Provides a reactive handle for esterification, oxidation (to aldehyde/carboxylic acid), or halogenation.[1]

Protonation Dynamics

In the hydrochloride salt, the pyridine nitrogen (


 for the conjugate acid) is protonated.[1] This protonation significantly alters the electronic distribution of the aromatic ring, deshielding the ring protons and increasing the dipole moment.[1]

ProtonationEquilibrium Figure 1: Protonation Equilibrium of 4-(4-Pyridyl)-1-butanol FreeBase Free Base (Neutral Pyridine) Salt Pyridinium Salt (Protonated) FreeBase->Salt + HCl (Protonation) HCl HCl HCl->Salt Salt->FreeBase + Base (Deprotonation)

Physical Data Table
PropertyValueContext
Appearance White to off-white crystalline solidHCl Salt form
Melting Point 114–116 °CDependent on purity/solvate state
Solubility High: Water, Methanol; Low: Hexane, EtherSalt effect
Hygroscopicity ModerateRequires desiccant storage
pKa (Pyridine N) ~5.25Conjugate acid of free base

Spectroscopic Characterization

Accurate identification relies on distinguishing the salt from the free base.[1] The protonation of the nitrogen causes a significant downfield shift in the aromatic protons.[1]

Nuclear Magnetic Resonance ( H NMR)

Solvent:


 or 

(Values are approximate for the HCl salt in

).[1]
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
Py-H2, H6 8.65 – 8.75Doublet (d)2HOrtho to

(Deshielded)
Py-H3, H5 7.80 – 7.90Doublet (d)2HMeta to

C1-H (

-OH)
3.55 – 3.65Triplet (t)2HAdjacent to Oxygen
C4-H (

-Py)
2.85 – 2.95Triplet (t)2HBenzylic-like position
C2-H, C3-H 1.50 – 1.75Multiplet (m)4HCentral alkyl chain

Interpretation:

  • The Ortho protons (H2, H6) shift from ~8.4 ppm (free base) to ~8.7 ppm (salt) due to the electron-withdrawing effect of the cationic nitrogen.[1]

  • The Meta protons (H3, H5) shift from ~7.1 ppm (free base) to ~7.8 ppm (salt).[1]

Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Positive (

    
    )[1]
    
  • Observed Ion:

    
     at m/z 152.1  (corresponds to the cation 
    
    
    
    ).[1]
  • Note: The chloride counter-ion (

    
    ) is typically not observed in positive mode but can be inferred or detected in negative mode.[1]
    

Synthesis & Preparation Protocols

The industrial synthesis typically avoids direct reduction of acids due to cost.[1] A common scalable route involves the ring-opening of oxetane by lithiated 4-picoline.[1]

Synthetic Pathway Diagram[1][5]

SynthesisRoute Figure 2: Synthetic Route via Oxetane Ring Opening Picoline 4-Picoline (Starting Material) Anion Lithiated Intermediate (Benzylic Anion) Picoline->Anion Deprotonation LDA LDA / THF (-78°C) LDA->Anion FreeBase 4-(4-Pyridyl)-1-butanol (Free Base) Anion->FreeBase Nucleophilic Attack (Ring Opening) Oxetane Oxetane (Trimethylene Oxide) Oxetane->FreeBase FinalProduct 4-(4-Pyridyl)-1-butanol HCl (Final Salt) FreeBase->FinalProduct Salt Formation (Crystallization) HCl_Gas HCl (gas) or HCl in i-PrOH HCl_Gas->FinalProduct

[1][5]

Detailed Protocol (Laboratory Scale)

Step 1: Lithiation and Alkylation [1]

  • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

  • Deprotonation: Charge with THF and 4-Picoline (1.0 eq). Cool to -78°C.[1]

  • Base Addition: Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 30 minutes. The solution will turn deep red/orange, indicating the formation of the benzylic anion.[1]

  • Alkylation: Add Oxetane (Trimethylene oxide, 1.2 eq) slowly.[1] Allow the reaction to warm to 0°C over 2 hours.

  • Quench: Quench with saturated

    
     solution. Extract with Ethyl Acetate.[1]
    

Step 2: Salt Formation

  • Dissolution: Dissolve the crude free base oil in minimal Isopropanol (IPA).[1]

  • Acidification: Add 4M HCl in Dioxane or bubble dry HCl gas into the solution at 0°C until pH < 2.

  • Crystallization: Add Diethyl Ether or Hexane to induce precipitation.[1]

  • Filtration: Filter the white solid under nitrogen (to prevent moisture absorption) and dry under vacuum.[1]

Applications in Drug Discovery[1]

Precursor for Tirofiban (Aggrastat)

This compound is "Intermediate B" in the convergent synthesis of Tirofiban.[1]

  • Mechanism: The hydroxyl group is converted to a leaving group (Mesylate/Tosylate) or oxidized to an aldehyde.[1]

  • Coupling: It is coupled with a tyrosine derivative or a sulfonamide scaffold to form the ether linkage characteristic of the Tirofiban molecule.[1]

Distinction from Tobacco Metabolites

Critical Warning: Do not confuse this compound with NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol).[1][6]

  • NNAL: A carcinogenic metabolite of NNK (tobacco-specific nitrosamine).[1][6][7]

  • 4-(4-Pyridyl)-1-butanol: A synthetic building block with no nitroso group.[1]

  • Differentiation: NNAL contains a nitrosamine (

    
    ) group and is substituted at the 3-position, whereas the subject compound is substituted at the 4-position and lacks the nitroso functionality.[1]
    

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; exposure to ambient air will lead to deliquescence.[1]

  • Stability: Stable in aqueous solution at acidic pH.[1] In basic media (

    
    ), it reverts to the free base, which is prone to oxidation over time.[1]
    
  • Safety: Irritant to eyes and skin.[1] Use standard PPE (gloves, goggles, fume hood).[1]

References

  • PubChem. 4-(4-Pyridyl)-1-butanol hydrochloride (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Google Patents. CN102260208A: New preparation process of 4-pyridine butanol.[1] (Describes hydrogenation and salt formation routes). Available at:

Sources

Exploratory

An In-depth Technical Guide to 4-(4-Pyridyl)-1-butanol Hydrochloride: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-(4-Pyridyl)-1-butanol hydrochloride, a versatile building block in medicinal chemistry and a significant biomarker in toxicological studies. Designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(4-Pyridyl)-1-butanol hydrochloride, a versatile building block in medicinal chemistry and a significant biomarker in toxicological studies. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, and key applications, grounding all information in established scientific principles and methodologies.

Core Molecular Profile

4-(4-Pyridyl)-1-butanol hydrochloride is the hydrochloride salt of 4-(4-Pyridyl)-1-butanol. The addition of hydrochloric acid to the basic pyridine nitrogen increases the compound's polarity and aqueous solubility, rendering it more amenable to handling and formulation in various research and development settings.[1]

Physicochemical and Structural Data
PropertyValueSource(s)
Molecular Formula C₉H₁₃NO·HCl[2]
Molecular Weight 187.67 g/mol [2]
CAS Number 90642-84-5[2]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water and various organic solvents[1]

Synthesis and Purification: A Protocol Driven by Mechanistic Insight

The synthesis of 4-(4-Pyridyl)-1-butanol hydrochloride is often achieved through a multi-step process that leverages well-established organometallic and reduction chemistries. A common and efficient pathway involves the Sonogashira coupling of a protected butynol with a halopyridine, followed by hydrogenation and salt formation.[3]

Diagram of Synthetic Pathway

Synthesis_of_4-(4-Pyridyl)-1-butanol_HCl 4-Bromopyridine_hydrochloride 4-Bromopyridine hydrochloride Intermediate 4-(4-Pyridyl)-3-butyn-1-ol 4-Bromopyridine_hydrochloride->Intermediate Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst) 3-Butyn-1-ol 3-Butyn-1-ol 3-Butyn-1-ol->Intermediate Free_Base 4-(4-Pyridyl)-1-butanol Intermediate->Free_Base Hydrogenation (e.g., Pt on Carbon) Final_Product 4-(4-Pyridyl)-1-butanol hydrochloride Free_Base->Final_Product Salt Formation (HCl in Ethanol)

Caption: Synthetic route to 4-(4-Pyridyl)-1-butanol hydrochloride.

Step-by-Step Synthesis Protocol

This protocol is based on the principles outlined in related synthetic procedures.[3]

Step 1: Sonogashira Coupling to form 4-(4-Pyridyl)-3-butyn-1-ol

  • Rationale: This step creates the carbon-carbon bond between the pyridine ring and the butynol chain. The use of a palladium catalyst and a copper(I) co-catalyst is crucial for the efficient coupling of the sp-hybridized carbon of the alkyne with the sp²-hybridized carbon of the pyridine ring. The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalysts.

  • Procedure:

    • To a solution of 4-bromopyridine hydrochloride and 3-butyn-1-ol in a suitable solvent (e.g., ethanol), add a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a copper(I) co-catalyst (e.g., copper(I) iodide).

    • Add a base, such as an amine (e.g., triethylamine), to neutralize the hydrochloride and facilitate the reaction.

    • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, filter the reaction mixture to remove the catalyst and evaporate the solvent under reduced pressure. The resulting crude product can be used in the next step without further purification.

Step 2: Hydrogenation to form 4-(4-Pyridyl)-1-butanol

  • Rationale: This step reduces the alkyne and any remaining alkene intermediates to a saturated alkyl chain. A platinum-on-carbon catalyst is often used for its high activity and selectivity in hydrogenating carbon-carbon multiple bonds.

  • Procedure:

    • Dissolve the crude 4-(4-pyridyl)-3-butyn-1-ol in a suitable solvent, such as ethanol.[3]

    • Add a hydrogenation catalyst, for example, 5% platinum on carbon.[3]

    • Subject the mixture to hydrogenation at normal pressure and temperature for approximately 12 hours or until hydrogen uptake ceases.[3]

    • Filter off the catalyst and concentrate the filtrate under reduced pressure to yield the crude 4-(4-pyridyl)-1-butanol as a light-yellow liquid.[4]

Step 3: Purification and Salt Formation

  • Rationale: The final product is purified by distillation to remove any non-volatile impurities. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid in an appropriate solvent, which facilitates the precipitation of the crystalline salt.

  • Procedure:

    • Purify the crude 4-(4-pyridyl)-1-butanol by vacuum distillation.[4]

    • Dissolve the purified free base in a suitable solvent like ethanol.

    • Add a solution of hydrochloric acid in ethanol to the mixture with stirring.

    • Cool the mixture to induce crystallization of the hydrochloride salt.

    • Collect the precipitated solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

Analytical Characterization

Ensuring the identity and purity of 4-(4-Pyridyl)-1-butanol hydrochloride is paramount for its application in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum of the free base in CDCl₃ shows characteristic signals for the pyridine ring protons (around 7.04 and 8.35 ppm) and the aliphatic chain protons (between 1.53 and 3.59 ppm).[4] For the hydrochloride salt, a downfield shift of the pyridine protons is expected due to the protonation of the nitrogen.

  • IR Spectroscopy: The infrared spectrum is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol and the N-H stretch of the pyridinium ion. Aliphatic C-H stretching vibrations would appear around 2950-2850 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₉H₁₃NO) at m/z 151.10.

Chromatographic Purity Assessment: A Sample HPLC Protocol
  • Rationale: High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical intermediates. A reversed-phase method is typically suitable for a polar compound like 4-(4-pyridyl)-1-butanol hydrochloride.

  • Procedure:

    • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with an additive like formic acid or ammonium formate to ensure good peak shape.

    • Column: Use a C18 reversed-phase column.

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.

    • Injection and Elution: Inject the sample and run the HPLC system with a suitable gradient program.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where the pyridine ring absorbs (e.g., ~254 nm).

    • Data Analysis: Calculate the purity of the sample based on the relative peak areas.

Applications in Drug Development and Research

4-(4-Pyridyl)-1-butanol hydrochloride serves as a valuable scaffold and intermediate in several areas of scientific investigation.

A Versatile Building Block in Medicinal Chemistry

The pyridine ring is a common motif in many approved drugs, and functionalized pyridines like 4-(4-pyridyl)-1-butanol hydrochloride are therefore important starting materials.[5] The butanol side chain provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse range of molecules with potential therapeutic applications, particularly in the development of agents targeting the central nervous system (CNS).[1][6]

Diagram of Application Pathways

Applications Core 4-(4-Pyridyl)-1-butanol Hydrochloride MedChem Medicinal Chemistry (Building Block) Core->MedChem Toxicology Toxicology & Cancer Research (Biomarker) Core->Toxicology CNS_Drugs CNS Drug Discovery MedChem->CNS_Drugs Other_Therapeutics Other Therapeutic Areas MedChem->Other_Therapeutics NNK_Metabolism Metabolite of NNK (Tobacco-Specific Carcinogen) Toxicology->NNK_Metabolism Exposure_Assessment Assessment of Tobacco Smoke Exposure NNK_Metabolism->Exposure_Assessment

Caption: Key application areas of 4-(4-Pyridyl)-1-butanol hydrochloride.

A Critical Biomarker in Toxicology

4-(4-Pyridyl)-1-butanol, also known as NNAL in this context, is a major metabolite of the tobacco-specific lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[3][7] The quantification of NNAL and its glucuronides in human urine is a reliable method for assessing exposure to this potent carcinogen from tobacco smoke.[8] Analytical methods, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the sensitive and accurate detection of NNAL in biological samples.[9]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of 4-(4-Pyridyl)-1-butanol hydrochloride are essential for ensuring laboratory safety and maintaining the integrity of the compound.

  • Safety Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

    • In case of contact with eyes or skin, rinse immediately with plenty of water.[10][11]

  • Storage:

    • Store in a tightly closed container in a cool, dry place.

    • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(4-Pyridyl)-1-butanol hydrochloride is a compound of significant interest to the scientific community, bridging the fields of synthetic chemistry, drug discovery, and toxicology. Its straightforward synthesis, coupled with the versatility of its chemical structure, makes it a valuable intermediate for the development of novel therapeutics. Furthermore, its role as a key biomarker for a major tobacco-related carcinogen underscores its importance in public health research. This guide has provided a detailed overview of its synthesis, characterization, and applications, offering a solid foundation for researchers and professionals working with this important molecule.

References

  • Google Patents. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
  • Google Patents. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.
  • Google Patents.
  • Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

  • ACS Publications. Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino). [Link]

  • PubChem. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone. [Link]

  • PubChem. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol. [Link]

  • National Center for Biotechnology Information. Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in the Urine of Cigarette Smokers and e-Cigarette Users. [Link]

  • NIST. 4-(4-Methoxyphenyl)-1-butanol. [Link]

  • PubChem. (R)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol. [Link]

  • National Center for Biotechnology Information. Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine. [Link]

  • National Center for Biotechnology Information. A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. [Link]

  • NIST. 4-(4-Methoxyphenyl)-1-butanol. [Link]

  • Carl ROTH. Safety Data Sheet: 1-Butanol. [Link]

  • National Center for Biotechnology Information. Pyridine alkaloids with activity in the central nervous system. [Link]

Sources

Foundational

role of 4-(4-Pyridyl)-1-butanol in Tirofiban synthesis

Initiating Research on Butanol I'm starting with focused Google searches to understand 4-(4-Pyridyl)-1-butanol's role in Tirofiban synthesis. My goal is to pinpoint key steps, reaction mechanisms, and any relevant litera...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Butanol

I'm starting with focused Google searches to understand 4-(4-Pyridyl)-1-butanol's role in Tirofiban synthesis. My goal is to pinpoint key steps, reaction mechanisms, and any relevant literature. I intend to identify crucial information that shapes its incorporation into the process, aiming for a solid foundation.

Deepening Search Strategies

I'm now employing more targeted Google searches, specifically seeking detailed synthetic protocols, experimental data, and mechanistic studies related to Tirofiban synthesis that utilize 4-(4-Pyridyl)-1-butanol. I'm also prioritizing authoritative sources like journals and patents. My goal is to extract self-validating protocols and causalities behind experimental choices.

Structuring Guide Components

I'm now analyzing search results to structure my technical guide. I'll outline the introduction, the specific role and mechanism of 4-(4-Pyridyl)-1-butanol, and the detailed experimental protocols and data presentation. I'm focusing on causality behind choices and self-validating protocols.

Defining the Topic

I'm starting with an overview of Tirofiban, its function as a glycoprotein IIb/IIIa inhibitor, and its clinical applications. This sets the stage for delving into the role of the crucial intermediate.

Analyzing the Synthetic Route

I'm now focusing on 4-(4-Pyridyl)-1-butanol, specifically how it figures as a critical intermediate in Tirofiban synthesis. It's a key building block that provides the pyridylbutyl side chain, eventually forming the piperidinylbutoxy group. I'm detailing various synthetic methods for this intermediate from patents, including Sonogashira coupling and hydrogenation or nucleophilic addition, followed by reduction. Newer routes seem more promising.

Outlining the Synthesis

Now, I'm structuring a detailed explanation of 4-(4-Pyridyl)-1-butanol's role. I will emphasize its importance as a key intermediate in several patented routes for Tirofiban synthesis. I'm focusing on why it is crucial, providing the pyridylbutyl side chain, and detailing different synthesis methods. These methods include starting from 4-picoline with reactions like Sonogashira coupling and reduction. I am also planning a DOT diagram to compare pathways.

Detailing the Synthetic Steps

I'm now outlining a detailed, step-by-step guide to crafting the response. I've broken it into sections that introduce Tirofiban, highlight the role of 4-(4-Pyridyl)-1-butanol, and detail its synthesis and incorporation into the Tirofiban backbone, including both Mitsunobu and Williamson ether synthesis reactions. I'm planning to compare synthetic pathways with a DOT diagram. I also added the downstream hydrogenation and hydrolysis steps.

Outlining the Response

I'm now structuring the guide to present a complete picture. The introduction is finished, and the pivotal role of 4-(4-Pyridyl)-1-butanol is clearly defined. I'm focusing on its synthesis, detailing two main routes with variations in starting materials and reactions, using DOT diagrams to clarify the pathways. I'm now incorporating detailed experimental protocols and data tables.

Refining the Structure

I've thoroughly defined the guide's scope, including detailed experimental procedures. I'm now synthesizing protocols from patents like CN112816282A for the Mitsunobu reaction and CN104447509A for hydrogenation. I will also incorporate a table comparing reactions. I am focused on the "why" behind synthetic choices.

Exploratory

Operational Guide: Safety &amp; Handling of 4-(4-Pyridyl)-1-butanol Hydrochloride

Topic: Safety and Handling of 4-(4-Pyridyl)-1-butanol hydrochloride Content Type: Technical Whitepaper / Operational Guide[1] [1] Executive Summary 4-(4-Pyridyl)-1-butanol hydrochloride (CAS 90642-84-5) is a functionaliz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling of 4-(4-Pyridyl)-1-butanol hydrochloride Content Type: Technical Whitepaper / Operational Guide[1]

[1]

Executive Summary

4-(4-Pyridyl)-1-butanol hydrochloride (CAS 90642-84-5) is a functionalized pyridine derivative widely utilized as a building block in the synthesis of pharmaceutical intermediates, particularly for central nervous system (CNS) targets and receptor modulators.[1][2][3] As a hydrochloride salt, this compound exhibits distinct physicochemical properties—specifically hygroscopicity and acidity—that distinguish it from its free base counterpart.[1] This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of this compound, prioritizing data integrity and researcher safety.

Chemical Identity & Physicochemical Properties[1][5][6][7][8][9][10]

Understanding the molecular architecture is the first step in risk mitigation.[1] The hydrochloride moiety increases water solubility but introduces hygroscopic instability, necessitating specific handling protocols to maintain stoichiometry during weighing and reaction setup.[1]

Table 1: Core Chemical Data
PropertySpecification
Chemical Name 4-(4-Pyridyl)-1-butanol hydrochloride
CAS Number 90642-84-5
Molecular Formula C₉H₁₃NO[1][3][4] · HCl
Molecular Weight 187.67 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (e.g., hexanes)
Acidity (pH) Acidic in aqueous solution (approx.[1] pH 3–5 due to HCl dissociation)
Melting Point 114–116 °C (Free base reference); Salt form typically higher (decomposes >150°C)

Hazard Identification & Risk Assessment

While specific toxicological data for this exact salt may be limited in public registries, the hazard profile is derived from the Structure-Activity Relationship (SAR) of pyridine alkanols and their acid salts.[1]

GHS Classification (Derived)[1]
  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][5] The HCl component contributes to local acidity on moist skin.[1]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): H335 - May cause respiratory irritation.[1][5] Dust inhalation is a primary vector for exposure.[1]

Critical Hazard Mechanism: The Hygroscopic Cycle

The hydrochloride salt is hygroscopic .[1] Upon exposure to atmospheric moisture:

  • Water Absorption: The lattice absorbs water, altering the effective molecular weight.[1]

  • Acidification: Surface moisture dissolves the salt, creating a localized acidic film (HCl).[1]

  • Degradation: Long-term hydrolysis may occur if stored improperly, compromising purity.[1]

Diagram 1: Risk Assessment & Handling Logic

This workflow outlines the decision matrix for handling hygroscopic pyridine salts.

RiskAssessment Start Compound Receipt Check Visual Inspection (Clumping = Moisture) Start->Check Dry Desiccation Protocol (Vacuum/P2O5) Check->Dry If Clumped Safe Safe for Weighing Check->Safe If Free-Flowing Dry->Safe Use Experimental Use (Inert Atmosphere) Safe->Use

Caption: Decision logic for managing moisture contamination risks upon receipt and prior to experimental use.

Handling, Storage, & Stability Protocols

Storage Architecture

To ensure the integrity of the reference standard or reagent:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.[1] Parafilm sealing is recommended for long-term storage.[1]

Weighing & Transfer Protocol (The "Dry-Box" Technique)

Because of the hygroscopic nature, rapid weighing is essential to prevent mass errors.[1]

  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial in humid air causes immediate condensation inside the container.[1]

  • Environment: Perform weighing in a low-humidity environment or a glovebox if high precision (<10 mg) is required.

  • Tools: Use anti-static weighing boats. Plastic spatulas are preferred over metal to avoid potential corrosion from the acidic salt.[1]

Solubilization Strategy

When preparing stock solutions:

  • Solvent Choice: Water or Methanol are primary solvents.[1]

  • Neutralization: If the free base is required for a reaction (e.g., nucleophilic substitution), treat the aqueous solution with a mild base (Sodium Carbonate) and extract into an organic solvent (DCM or Ethyl Acetate).[1]

  • Stability: Aqueous solutions should be prepared fresh.[1] If storage is necessary, freeze at -20°C in aliquots to avoid freeze-thaw cycles.

Synthesis & Application Context

4-(4-Pyridyl)-1-butanol hydrochloride serves as a versatile intermediate.[1][6] Its reactivity hinges on two functional groups: the pyridine nitrogen and the primary alcohol .[1]

Common Reaction Pathways[1]
  • Nucleophilic Substitution: The hydroxyl group can be converted to a leaving group (Mesylate/Tosylate) or a Halogen (via Thionyl Chloride) to facilitate chain extension.[1]

  • Esterification: Reaction with carboxylic acids to form ester-linked prodrugs or polymers.[1]

  • Pyridine Functionalization: The pyridine ring allows for N-alkylation (forming pyridinium salts) or reduction (forming piperidine derivatives).[1]

Diagram 2: Synthetic Utility Pathway

Visualizing the transformation potential of the molecule.

SynthesisPath Core 4-(4-Pyridyl)-1-butanol HCl Halogen Alkyl Halide (via SOCl2) Core->Halogen Activation Ester Ester Derivative (via R-COOH) Core->Ester Coupling Piperidine Piperidine Analog (via H2/Pd-C) Core->Piperidine Reduction Drug Target API (CNS/Oncology) Halogen->Drug Ester->Drug Piperidine->Drug

Caption: Synthetic divergence showing how the molecule functions as a precursor for halogenated linkers, esters, and reduced pharmacophores.[1][6][7]

Emergency Protocols

Every laboratory handling this compound must have these protocols accessible.

Spill Management
  • Small Spills (Solid): Do not sweep dry dust (aerosol risk).[1] Cover with a damp paper towel to minimize dust, then wipe up.[1] Place in a sealed bag labeled "Hazardous Chemical Waste."

  • Solution Spills: Neutralize with sodium bicarbonate (baking soda) until bubbling ceases, then absorb with vermiculite or spill pads.[1]

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes , lifting upper and lower lids.[1] The acidity of the HCl salt can cause rapid corneal damage.[1]

  • Skin Contact: Wash with soap and water.[1][8][5][9][10][11] If irritation persists (redness/burning), seek medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (administered by trained personnel).[1]

References

  • Accel Pharmtech. (n.d.).[1][3] 4-(4-Pyridyl)-1-butanol hydrochloride Product Specifications & CAS 90642-84-5.[1][2][3] Retrieved from

  • ChemicalBook. (n.d.).[1] 4-(4-Pyridyl)-1-butanol Hydrochloride Product Description. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CAS 5344-27-4 (Free Base Analog). Retrieved from

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Pyridine Hydrochloride (Class Reference). Retrieved from

  • Carl Roth. (2024).[1][12][13][9] General Handling of Pyridine Derivatives and Organic Salts. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Selective Hydrogenation of 4-(4-Pyridyl)-3-butyn-1-ol to 4-(4-Pyridyl)-1-butanol

Abstract This document provides a comprehensive guide for the selective hydrogenation of 4-(4-pyridyl)-3-butyn-1-ol to yield 4-(4-pyridyl)-1-butanol. This transformation is a critical step in the synthesis of various pha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective hydrogenation of 4-(4-pyridyl)-3-butyn-1-ol to yield 4-(4-pyridyl)-1-butanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. We will delve into the underlying reaction mechanism, present a detailed, field-tested protocol, and discuss the necessary analytical techniques for reaction monitoring and product characterization. The protocol emphasizes safety and reproducibility, drawing upon established principles of catalytic hydrogenation.

Introduction: The Significance of Selective Alkyne Hydrogenation

The reduction of alkynes to alkanes is a fundamental transformation in organic synthesis. In the context of multifunctional molecules like 4-(4-pyridyl)-3-butyn-1-ol, the challenge lies in achieving selective hydrogenation of the carbon-carbon triple bond without affecting the pyridine ring or the primary alcohol. The pyridine moiety is susceptible to reduction under harsh hydrogenation conditions, which could lead to undesired side products. Therefore, the choice of catalyst and reaction conditions is paramount to ensure high yield and purity of the target compound, 4-(4-pyridyl)-1-butanol.

The hydrogenation process typically proceeds in a stepwise manner, first reducing the alkyne to an alkene (cis-4-(4-pyridyl)-3-buten-1-ol) and subsequently to the desired alkane, 4-(4-pyridyl)-1-butanol. The selection of a suitable catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel, allows for the efficient saturation of the triple bond under controlled conditions.

Reaction Mechanism and Catalyst Selection

The catalytic hydrogenation of an alkyne involves the heterogenous catalysis where the alkyne and hydrogen adsorb onto the surface of a metal catalyst. The reaction proceeds through a series of steps involving the sequential addition of hydrogen atoms to the triple bond.

Diagram: Hydrogenation Workflow

Hydrogenation_Workflow Start Start: 4-(4-pyridyl)-3-butyn-1-ol + H2 + Catalyst Reaction Hydrogenation Reaction (Controlled Temp. & Pressure) Start->Reaction Initiation Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring In-process Control Workup Catalyst Filtration & Solvent Removal Reaction->Workup Completion Monitoring->Reaction Feedback Loop Purification Column Chromatography Workup->Purification Crude Product Product End: 4-(4-pyridyl)-1-butanol (Characterization) Purification->Product Pure Product

Caption: A typical workflow for the catalytic hydrogenation process.

For the selective hydrogenation of 4-(4-pyridyl)-3-butyn-1-ol, 5% Palladium on Carbon (Pd/C) is a commonly employed and effective catalyst. It offers a good balance of reactivity and selectivity, allowing for the saturation of the alkyne at moderate temperatures and pressures, thereby minimizing the risk of over-reduction of the pyridine ring. Raney Nickel can also be used, but it is often more aggressive and may require more stringent control of reaction conditions to avoid side reactions.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications to equipment and safety procedures.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierComments
4-(4-pyridyl)-3-butyn-1-ol≥95%Commercially AvailableStarting material
5% Palladium on Carbon (Pd/C)-Commercially AvailableCatalyst, handle with care (pyrophoric when dry)
Ethanol (EtOH)AnhydrousCommercially AvailableReaction Solvent
Hydrogen (H₂) GasHigh PurityGas SupplierReducing Agent
Nitrogen (N₂) GasHigh PurityGas SupplierInerting Agent
Celite®-Commercially AvailableFiltration Aid
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableEluent for Chromatography
HexanesACS GradeCommercially AvailableEluent for Chromatography
Silica Gel60 Å, 230-400 meshCommercially AvailableStationary Phase for Chromatography

3.2. Equipment

  • Parr Hydrogenator or a similar high-pressure reaction vessel

  • Magnetic stirrer and stir bar

  • Schlenk line or source of inert gas (Nitrogen or Argon)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical equipment: TLC plates, GC-MS, NMR spectrometer

3.3. Step-by-Step Procedure

Safety First: Catalytic hydrogenation with hydrogen gas is a high-pressure reaction and must be conducted in a well-ventilated fume hood, behind a blast shield. Palladium on carbon is pyrophoric and must be handled with care, preferably wet or under an inert atmosphere.

  • Vessel Preparation: Ensure the Parr hydrogenator vessel is clean and dry. Add a magnetic stir bar.

  • Charging the Reactor:

    • In the vessel, dissolve 1.0 g of 4-(4-pyridyl)-3-butyn-1-ol in 20 mL of anhydrous ethanol.

    • Carefully add 50 mg of 5% Pd/C catalyst to the solution. Note: The catalyst should be added as a slurry in a small amount of the reaction solvent to prevent ignition.

  • Sealing and Inerting:

    • Seal the Parr hydrogenator according to the manufacturer's instructions.

    • Purge the vessel with nitrogen gas three times to remove any oxygen.

  • Hydrogenation:

    • Pressurize the vessel with hydrogen gas to 50 psi.

    • Begin vigorous stirring and heat the reaction mixture to 40 °C.

    • Monitor the reaction progress by observing the pressure drop in the hydrogen tank. The reaction is typically complete within 4-6 hours.

  • Reaction Monitoring (Optional but Recommended):

    • After a set time, carefully depressurize the vessel, purge with nitrogen, and take a small aliquot of the reaction mixture.

    • Analyze the aliquot by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the disappearance of the starting material.

      • TLC System: 50% Ethyl Acetate in Hexanes. The product, being more polar, will have a lower Rf value than the starting material.

  • Work-up:

    • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

    • Purge the vessel with nitrogen gas.

    • Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry completely as it can become pyrophoric. Quench the filter cake with water immediately after filtration.

    • Rinse the filter cake with a small amount of ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).

    • Collect the fractions containing the desired product (as identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(4-pyridyl)-1-butanol as a colorless to pale yellow oil.

Data Analysis and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Result for 4-(4-pyridyl)-1-butanol
¹H NMR Peaks corresponding to the pyridyl protons, and three distinct methylene proton signals of the butanol chain.
¹³C NMR Signals for the carbons of the pyridine ring and the four carbons of the butanol chain.
IR Spectroscopy A broad absorption band in the region of 3300-3400 cm⁻¹ (O-H stretch) and the absence of the alkyne C≡C stretch (around 2100-2250 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the mass of 4-(4-pyridyl)-1-butanol (C₉H₁₃NO, M+ = 151.20).

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the starting material is still present after the expected reaction time, consider increasing the reaction time, temperature, or hydrogen pressure. Ensure the catalyst is active.

  • Over-reduction of Pyridine Ring: If side products are observed, decrease the reaction temperature or pressure. A less active catalyst might be necessary.

  • Safety:

    • Always work in a well-ventilated area and use a blast shield.

    • Handle Pd/C with extreme care to avoid ignition.

    • Ensure all connections in the hydrogenation apparatus are secure to prevent hydrogen leaks.

    • Follow all standard laboratory safety procedures.

Conclusion

This application note provides a robust and reliable protocol for the selective hydrogenation of 4-(4-pyridyl)-3-butyn-1-ol to 4-(4-pyridyl)-1-butanol. By carefully selecting the catalyst and controlling the reaction conditions, high yields of the desired product can be achieved. The detailed analytical characterization ensures the identity and purity of the synthesized compound, making this protocol suitable for applications in research and development.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons, Inc. [Link]

  • Hudlicky, M. (1996). Reductions in Organic Chemistry. ACS Monograph 188. American Chemical Society. [Link]

  • Royal Society of Chemistry. (2023). Catalytic Hydrogenation. [Link]

Application

Application Note: Chemoselective Esterification of N-butylsulfonyl-L-tyrosine with 4-(4-pyridyl)-1-butanol

Executive Summary This application note details the optimized synthetic protocol for the esterification coupling of N-butylsulfonyl-L-tyrosine (carboxylic acid) with 4-(4-pyridyl)-1-butanol (primary alcohol). While stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for the esterification coupling of N-butylsulfonyl-L-tyrosine (carboxylic acid) with 4-(4-pyridyl)-1-butanol (primary alcohol).

While standard esterification protocols exist, this specific coupling presents unique challenges:

  • Chemoselectivity: The unprotected phenol on the tyrosine moiety competes as a nucleophile.

  • Basic Interference: The pyridine nitrogen on the alcohol component can act as a proton sink or interfere with acidic activation agents.

  • Purification: The basicity of the pyridine tail requires modified stationary phase conditions to prevent peak tailing.

We utilize a modified Steglich Esterification using EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to ensure high yield and retention of stereochemistry at the tyrosine


-center.

Strategic Analysis & Reaction Design

The Chemical Challenge

The objective is to form an ester bond between the carboxylic acid of the tyrosine derivative and the primary alcohol of the pyridyl-butanol.

  • Reactant A (Acid): N-butylsulfonyl-L-tyrosine.

    • Risk: Racemization of the

      
      -carbon is low due to the sulfonamide protection (unlike carbamates, sulfonamides are less prone to oxazolone formation), but still possible under harsh basic conditions.
      
    • Risk: The phenolic -OH is a competing nucleophile.

  • Reactant B (Alcohol): 4-(4-pyridyl)-1-butanol.

    • Property: The pyridine ring renders the molecule basic (

      
      ).
      
Selected Methodology: EDC/DMAP Coupling

We select a carbodiimide-mediated coupling. EDC is preferred over DCC because the urea byproduct is water-soluble, simplifying the workup of the polar pyridine-containing product.

Mechanism of Action:

  • Activation: EDC reacts with the carboxylic acid to form an O-acylisourea intermediate.

  • Catalysis: DMAP displaces the isourea to form a highly reactive N-acylpyridinium intermediate.

  • Coupling: The primary alcohol (4-(4-pyridyl)-1-butanol) attacks the carbonyl, releasing DMAP and forming the ester.

Note on Chemoselectivity: Primary aliphatic alcohols are significantly more nucleophilic than phenols. By maintaining a temperature of 0°C during addition and using slight equivalents of the alcohol, we kinetically favor ester formation over phenolic acylation.

Workflow Visualization

ReactionWorkflow Start Start: Dry Solvents & Reagents Mix Activation: Dissolve Acid + EDC (0°C, DCM/DMF) Start->Mix Cat Catalysis: Add DMAP Mix->Cat Activate COOH Add Coupling: Add Pyridyl-Butanol (Slow Addition) Cat->Add Form Active Ester Monitor Monitor: TLC / LC-MS (Check for Phenol Acylation) Add->Monitor Monitor->Add Incomplete Workup Workup: Wash w/ NaHCO3 & Brine (Remove Urea) Monitor->Workup Conversion >95% Purify Purification: Flash Column (DCM:MeOH + 1% Et3N) Workup->Purify

Figure 1: Step-by-step synthetic workflow for the coupling reaction.

Detailed Experimental Protocol

Materials & Reagents
ComponentRoleSpecifications
N-butylsulfonyl-L-tyrosine Limiting Reagent>98% Purity, Dry
4-(4-pyridyl)-1-butanol Nucleophile1.1 Equivalents
EDC.HCl Coupling Agent1.2 Equivalents
DMAP Catalyst0.1 - 0.2 Equivalents
Dichloromethane (DCM) SolventAnhydrous (distilled over CaH2)
DMF Co-solventAnhydrous (if solubility is poor)
Triethylamine (Et3N) AdditiveFor purification phase
Step-by-Step Procedure
Step 1: Preparation
  • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of nitrogen.

  • Dissolve N-butylsulfonyl-L-tyrosine (1.0 mmol, 301 mg) in anhydrous DCM (10 mL).

    • Note: If the starting material is not fully soluble, add anhydrous DMF dropwise (up to 2 mL) until a clear solution is obtained.

Step 2: Activation
  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Add EDC.HCl (1.2 mmol, 230 mg) in one portion.

  • Add DMAP (0.1 mmol, 12 mg).

  • Stir at 0°C for 15 minutes. The solution may become slightly cloudy as the active ester forms.

Step 3: Coupling
  • Dissolve 4-(4-pyridyl)-1-butanol (1.1 mmol, 166 mg) in minimal anhydrous DCM (2 mL).

  • Add the alcohol solution dropwise to the reaction mixture over 5 minutes.

  • Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20-25°C).

  • Stir for 12–16 hours under nitrogen atmosphere.

Step 4: Monitoring (IPC - In-Process Control)
  • Method: TLC (Silica).

  • Mobile Phase: 5% Methanol in DCM.

  • Visualization: UV (254 nm) and Ninhydrin stain (though sulfonamides stain poorly, the pyridine ring is UV active).

  • Target: Disappearance of the tyrosine starting material (

    
    ) and appearance of the product (
    
    
    
    ).
Step 5: Workup
  • Dilute the reaction mixture with DCM (30 mL).

  • Wash 1: Saturated aqueous NaHCO3 (2 x 20 mL). This removes unreacted acid and the water-soluble urea byproduct.

  • Wash 2: Water (20 mL).

  • Wash 3: Brine (20 mL).

  • Dry the organic layer over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure (Rotavap) to yield the crude oil.

Purification & Characterization

Flash Chromatography Strategy

The product contains a basic pyridine nitrogen. On standard silica gel, this will interact with acidic silanols, causing severe tailing and yield loss.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: DCM : Methanol (95:5) + 1% Triethylamine (Et3N) .

  • Protocol: Pre-rinse the column with the Et3N-containing solvent to neutralize acidic sites before loading the crude sample.

Quality Control Specifications
TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6 or CDCl3)Diagnostic Pyridine AA'BB' system (

8.4, 7.2 ppm). Tyrosine

-H (

4.0-4.5 ppm).
Purity HPLC (C18, Water/ACN gradient)>95% Area Under Curve (AUC)
Mass LC-MS (ESI+)

consistent with calculated mass.

Troubleshooting Guide

Mechanism of Potential Failure Modes

FailureModes Root Low Yield / Impurity Cause1 Phenol Acylation (Bis-ester formation) Root->Cause1 Cause2 N-Acylurea Rearrangement (Slow reaction) Root->Cause2 Cause3 Product Tailing on Column Root->Cause3 Sol1 Solution: Reduce DMAP to 0.05 eq Keep at 0°C longer Cause1->Sol1 Sol2 Solution: Switch to HATU/DIPEA (Faster kinetics) Cause2->Sol2 Sol3 Solution: Increase Et3N to 2% Use Alumina Basic column Cause3->Sol3

Figure 2: Troubleshooting logic for common synthetic issues.

Specific Issues
  • Phenolic Esterification: If LC-MS shows a mass corresponding to

    
    , the phenol has reacted.
    
    • Correction: This ester is labile. Treat the crude mixture with mild base (

      
       in Methanol) for 30 minutes. The phenolic ester usually hydrolyzes faster than the primary aliphatic ester.
      
  • Poor Solubility: The sulfonamide tyrosine can be stubborn.

    • Correction: Use a 1:1 mixture of DCM and DMF. Note that DMF requires thorough aqueous washing (5x LiCl solution) or high-vacuum evaporation to remove.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

    • Context: The foundational text for EDC/DMAP coupling mechanisms.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Context: comprehensive review of coupling reagents, applicable to esterific
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

    • Context: Discusses suppression of racemization in amino acid deriv
  • Sigma-Aldrich (Merck). (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) Product Sheet. Link

    • Context: Physical properties and handling of the coupling agent.
Method

Application Note: A Comprehensive Strategy for the Purity Assessment of 4-(4-Pyridyl)-1-butanol hydrochloride

Introduction 4-(4-Pyridyl)-1-butanol hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical determinant of the quality, safety, and efficacy of the final active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Pyridyl)-1-butanol hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A robust analytical program is therefore essential to ensure that the substance meets stringent regulatory requirements. This document provides a comprehensive guide to the analytical methods required for a full purity assessment, including the quantification of the main component (assay), identification and control of organic and inorganic impurities, and determination of residual solvents and water content. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(4-Pyridyl)-1-butanol hydrochloride is fundamental to the development of appropriate analytical methods.

PropertyValue
Chemical Structure Chemical Structure of 4-Amino-1-butanol hydrochloride
Molecular Formula C₉H₁₄ClNO
Molecular Weight 187.67 g/mol
Appearance White to off-white solid (typical)
Solubility Soluble in water and methanol

Note: The provided structure is for a related compound, 4-Amino-1-butanol hydrochloride, as a proxy. The actual structure of 4-(4-Pyridyl)-1-butanol hydrochloride features a pyridine ring instead of an amino group.

Overall Analytical Strategy

A multi-faceted analytical approach is required to build a comprehensive purity profile. No single technique is sufficient to control all potential impurities. The strategy involves orthogonal methods to ensure all aspects of the substance's purity are addressed.

Analytical_Strategy cluster_Purity Purity & Impurities cluster_Content Content & Inorganics cluster_Identity Identification HPLC HPLC (Assay, Related Substances) GC GC (Residual Solvents) Titration Potentiometric Titration (Assay) KF Karl Fischer (Water Content) ROI Residue on Ignition (Inorganic Impurities) NMR NMR FTIR FTIR MS Mass Spectrometry API 4-(4-Pyridyl)-1-butanol Hydrochloride API API->HPLC API->GC API->Titration API->KF API->ROI API->NMR API->FTIR API->MS

Caption: Overall analytical strategy for purity assessment.

Chromatographic Methods for Organic Impurities and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the assay and the profile of organic impurities (related substances). Gas Chromatography (GC) is the standard method for quantifying residual volatile solvents from the manufacturing process.

HPLC Method for Assay and Related Substances

Principle: A reversed-phase HPLC method with UV detection provides the necessary selectivity and sensitivity to separate the main component from its potential process-related impurities and degradation products. The assay is determined by comparing the peak area of the main component in the sample to that of a reference standard. Impurities are quantified relative to the main peak area (area percent) or against a qualified impurity standard.

Causality: The choice of a C18 stationary phase is based on its versatility and effectiveness in retaining moderately polar compounds like pyridyl-butanol derivatives. A buffered mobile phase is critical to ensure consistent ionization of the pyridine moiety, leading to sharp, symmetrical peaks and reproducible retention times.

HPLC_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Processing Data Processing SamplePrep Sample & Standard Preparation Injection Inject Blank, Standard, Sample SamplePrep->Injection MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test (SST) MobilePhase->SystemSuitability SystemSuitability->Injection Acquisition Data Acquisition Injection->Acquisition Integration Peak Integration Acquisition->Integration Calculation Calculate Assay, % Impurity Integration->Calculation Report Final Report Calculation->Report

Caption: High-level workflow for the HPLC analysis.

Experimental Protocol:

  • Instrumentation & Reagents:

    • HPLC system with a UV/PDA detector.

    • Data acquisition and processing software.

    • Analytical balance.

    • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate Monobasic (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade).

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.0 (adjusted with H₃PO₄)
    Mobile Phase B Acetonitrile
    Gradient 0-5 min (5% B), 5-25 min (5-70% B), 25-30 min (70% B), 30.1-35 min (5% B)
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detector Wavelength 254 nm

    | Injection Volume | 10 µL |

  • Preparation of Solutions:

    • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust pH to 3.0 with dilute orthophosphoric acid. Filter and degas.

    • Diluent: Mobile Phase A / Acetonitrile (95:5 v/v).

    • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 4-(4-Pyridyl)-1-butanol hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Method Validation: The analytical procedure must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[1][2][3] Key validation parameters include:

    • Specificity: Demonstrate no interference from blank, placebo, or known impurities.

    • Linearity: Establish a linear relationship between concentration and detector response over a specified range (e.g., 50-150% of the nominal concentration).

    • Accuracy: Determine the closeness of test results to the true value (e.g., by spike recovery).

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

    • Detection & Quantitation Limits (for impurities): Determine the lowest concentration of analyte that can be reliably detected and quantified.

GC Method for Residual Solvents

Principle: Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID) is used to identify and quantify residual solvents.[4] The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC system.

Causality: This technique is ideal for analyzing volatile organic compounds in a non-volatile matrix like a hydrochloride salt. It avoids injecting the non-volatile API onto the GC column, which would cause contamination and degradation. The acceptance criteria for residual solvents are defined in the ICH Q3C guideline, which classifies solvents based on their toxicity.[5][6][7][8][9][10]

Experimental Protocol:

  • Instrumentation & Reagents:

    • GC system with Headspace Autosampler and FID.

    • Capillary column (e.g., DB-624 or equivalent).

    • Reagents: Dimethyl Sulfoxide (DMSO, suitable for HS-GC), standards for expected solvents (e.g., Ethanol, Isopropanol, Toluene).

  • Chromatographic Conditions:

    Parameter Condition
    Column 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm
    Carrier Gas Helium or Nitrogen
    Inlet Temperature 200 °C
    Detector Temperature 250 °C
    Oven Program 40 °C (hold 10 min), ramp to 220 °C at 10 °C/min, hold 5 min
    Headspace Vial Temp 80 °C
    Headspace Loop Temp 90 °C

    | Headspace Transfer Line Temp | 100 °C |

  • Preparation of Solutions:

    • Standard Solution: Prepare a stock solution of all potential solvents in DMSO. Further dilute to a final concentration corresponding to the limits specified in ICH Q3C.

    • Sample Solution: Accurately weigh about 100 mg of the sample into a headspace vial. Add a precise volume of DMSO (e.g., 1 mL). Crimp the vial securely.

Titrimetric and Other Methods

Potentiometric Titration for Assay

Principle: This method provides an orthogonal assay value to the HPLC method. For the hydrochloride salt, two primary titration approaches can be used:

  • Aqueous Acid-Base Titration: The pyridinium hydrochloride, being the salt of a weak base and a strong acid, is acidic. It can be titrated with a standardized strong base (e.g., NaOH). The endpoint is detected potentiometrically using a pH electrode.[11]

  • Argentometric Titration: The chloride counter-ion can be titrated with standardized silver nitrate (AgNO₃). The endpoint, where silver chloride (AgCl) precipitation is complete, is detected using a silver electrode.[12][13]

Causality: Titration is a primary method (an absolute method) that relies on well-understood stoichiometry, providing a highly accurate assay value that is not dependent on a reference standard of the same material. This makes it an excellent confirmatory technique for the HPLC assay.

Protocol (Argentometric Titration):

  • Accurately weigh approximately 150 mg of the sample into a beaker.

  • Dissolve in 50 mL of deionized water and add 1 mL of 2M nitric acid.

  • Immerse a silver-silver chloride combination electrode connected to a potentiometer.

  • Titrate with standardized 0.1 M silver nitrate, recording the potential (mV) versus the volume of titrant added.

  • The endpoint is the point of maximum inflection on the titration curve. Calculate the percentage purity based on the volume of AgNO₃ consumed.

Water Content by Karl Fischer Titration

Principle: Karl Fischer (KF) titration is a specific method for the determination of water content.[14][15] It is based on the quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base. Either volumetric or coulometric KF can be used depending on the expected water content.[16][17]

Causality: Control of water content is crucial as it can affect the stability, physical properties, and stoichiometry of the hydrochloride salt. KF is preferred over a non-specific method like Loss on Drying (LOD) because LOD will also measure volatile solvents, whereas KF is specific to water.

Residue on Ignition (Sulfated Ash)

Principle: The Residue on Ignition (ROI) or Sulfated Ash test measures the amount of residual inorganic impurities in an organic substance.[18][19][20][21] The sample is ignited in the presence of sulfuric acid, which converts metal oxides and salts into non-volatile sulfates, which are then weighed.[22]

Causality: This test provides a measure of the total inorganic impurity content, which is an important quality attribute. The procedure is standardized in major pharmacopeias like the USP.[18]

Impurity Profile and Specification

A comprehensive impurity profile must be established, and specifications set in accordance with ICH Q3A(R2) guidelines.[23][24][25] This includes listing specified identified impurities, specified unidentified impurities, and a limit for any unspecified impurity.

TestMethodAcceptance Criteria (Typical)
Appearance VisualWhite to off-white solid
Identification FTIR / ¹H NMRConforms to the structure
Assay HPLC / Titration98.0% - 102.0% (on anhydrous basis)
Related Substances HPLCIndividual Unspecified Impurity: ≤ 0.10%Total Impurities: ≤ 0.5%
Water Content Karl Fischer≤ 0.5%
Residue on Ignition USP <281>≤ 0.1%
Residual Solvents GC-HSMeets ICH Q3C limits

Conclusion

The purity assessment of 4-(4-Pyridyl)-1-butanol hydrochloride requires a suite of validated analytical methods. The combination of a stability-indicating HPLC method for assay and organic impurities, GC for residual solvents, potentiometric titration for an orthogonal assay, Karl Fischer for water content, and Residue on Ignition for inorganic impurities provides a robust and comprehensive control strategy. This integrated approach ensures that the material is of high quality and suitable for its intended use in pharmaceutical manufacturing, aligning with global regulatory expectations for safety and efficacy.

References

  • ICH Harmonised Guideline Q3C(R8): Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Residue on Ignition / Sulfated Ash Test. U.S. Pharmacopeia (USP). [Link]

  • Karl Fischer Water Content Titration. Scharlab S.L. [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. American Pharmaceutical Review. [Link]

  • Purification method of pyridine and pyridine derivatives.
  • Residue on Ignition, USP 28 page 2303. U.S. Pharmacopeia (USP). [Link]

  • Synthesis and Spectral Analysis of Pyridine Derivates. ResearchGate. [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • The Potentiometric Titration of an Acid Mixture. Massachusetts Institute of Technology (MIT). [Link]

  • Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. ResearchGate. [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA), Australia. [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. National Institutes of Health (NIH). [Link]

  • Potentiometric Titrations. University of Delhi. [Link]

  • Residue on Ignition USP chapter 281. YouTube. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis and Spectral Analysis of Pyridine Derivates. DOI. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Residue On Ignition Test. CD Formulation. [Link]

  • 1-Butanol. National Institute of Standards and Technology (NIST). [Link]

  • What Is Karl Fischer Titration? Mettler Toledo. [Link]

  • ICH Q3C (R9) Guideline on impurities. European Medicines Agency (EMA). [Link]

  • Amine hydrochloride in HPLC. Chromatography Forum. [Link]

  • Potentiometric Titration of Hydrochloric Acid Dilute Solution Using a Metrological Approach. IMEKO. [Link]

  • Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Determination of Chloride using Potentiometry. Chemistry LibreTexts. [Link]

  • Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Q4B Annex 1 Step 5 Residue on Ignition/Sulphated Ash. European Medicines Agency (EMA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Taylor & Francis Online. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • 4-Amino-1-butanol hydrochloride. PubChem. [Link]

Sources

Application

Application Note &amp; Protocol: A Scalable Synthesis of 4-(4-Pyridyl)-1-butanol Hydrochloride

Introduction 4-(4-Pyridyl)-1-butanol hydrochloride is a key building block in the synthesis of various pharmaceutical compounds and research chemicals. Its bifunctional nature, possessing both a nucleophilic hydroxyl gro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Pyridyl)-1-butanol hydrochloride is a key building block in the synthesis of various pharmaceutical compounds and research chemicals. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a basic pyridine ring, makes it a versatile intermediate. This document provides a detailed, field-proven guide for the large-scale synthesis of 4-(4-Pyridyl)-1-butanol hydrochloride, emphasizing scientific integrity, safety, and scalability. The protocol described herein is designed to be a self-validating system, with clear explanations for experimental choices and comprehensive analytical checkpoints.

Synthetic Strategy: A Two-Step Approach

The chosen synthetic route involves a two-step process commencing with the reduction of 4-(4-pyridyl)butanoic acid, followed by the formation of the hydrochloride salt. This pathway is selected for its scalability, use of readily available starting materials, and avoidance of hazardous reagents where possible.

Logical Workflow of the Synthesis

Synthetic Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Salt Formation 4_pyridylbutanoic_acid 4-(4-Pyridyl)butanoic Acid Reduction Reduction (e.g., LiAlH4 in THF) 4_pyridylbutanoic_acid->Reduction 4_pyridyl_1_butanol 4-(4-Pyridyl)-1-butanol (Free Base) Reduction->4_pyridyl_1_butanol Salt_Formation HCl in Solvent (e.g., Isopropanol) 4_pyridyl_1_butanol->Salt_Formation Final_Product 4-(4-Pyridyl)-1-butanol Hydrochloride Salt_Formation->Final_Product

Caption: Synthetic workflow for 4-(4-Pyridyl)-1-butanol hydrochloride.

Part 1: Large-Scale Synthesis Protocol

This section details the step-by-step methodology for the synthesis, purification, and characterization of 4-(4-Pyridyl)-1-butanol hydrochloride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-(4-Pyridyl)butanoic acid≥98%Commercially Available
Lithium aluminum hydride (LiAlH₄)Granular, in sealed containerCommercially AvailableEXTREMELY REACTIVE WITH WATER
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeCommercially Available
Hydrochloric acid37% in water (reagent grade)Commercially Available
Isopropanol (IPA)Anhydrous, ≥99.5%Commercially Available
Diethyl etherAnhydrous, ≥99.5%Commercially Available
Sodium sulfate (Na₂SO₄)Anhydrous, granularCommercially Available
Celite®Commercially AvailableFor filtration
Step 1: Reduction of 4-(4-Pyridyl)butanoic Acid to 4-(4-Pyridyl)-1-butanol

Reaction Principle: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1][2] NaBH₄ is generally not strong enough for this transformation.[1] The reaction proceeds via a complex aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol.[2]

Detailed Protocol:

  • Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a suitably sized, dry, glass-lined reactor with anhydrous tetrahydrofuran (THF). The volume of THF should be approximately 10-15 times the mass of the starting carboxylic acid.

  • Cooling: Cool the THF to 0-5 °C with an ice-water bath.

  • Addition of LiAlH₄: Slowly and portion-wise add lithium aluminum hydride (LiAlH₄) to the cooled THF with vigorous stirring. Caution: The addition is exothermic. Maintain the temperature below 10 °C.

  • Addition of Carboxylic Acid: In a separate vessel, dissolve 4-(4-pyridyl)butanoic acid in anhydrous THF. Slowly add this solution dropwise to the LiAlH₄ suspension, maintaining the reaction temperature between 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0-5 °C. EXTREME CAUTION: The quenching of excess LiAlH₄ is highly exothermic and generates hydrogen gas. Slowly and carefully add water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and then more water. A common and reliable quenching procedure is the Fieser method: for 'n' grams of LiAlH₄, add 'n' mL of water, followed by 'n' mL of 15% NaOH (aq), and finally 3'n' mL of water.

  • Work-up: A granular precipitate of aluminum salts will form. Stir the resulting slurry for at least 1 hour. Filter the mixture through a pad of Celite®, and wash the filter cake thoroughly with THF.

  • Solvent Removal: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude 4-(4-pyridyl)-1-butanol as an oil.

Step 2: Formation of 4-(4-Pyridyl)-1-butanol Hydrochloride

Reaction Principle: The basic pyridine nitrogen of 4-(4-pyridyl)-1-butanol readily reacts with an acid to form a stable salt. The hydrochloride salt is often preferred due to its crystallinity and ease of handling.

Detailed Protocol:

  • Dissolution: Dissolve the crude 4-(4-pyridyl)-1-butanol in anhydrous isopropanol (IPA).

  • Acidification: Cool the solution to 0-5 °C. Slowly add a calculated amount of concentrated hydrochloric acid (or a solution of HCl in IPA) dropwise with stirring. The pH of the solution should be adjusted to approximately 2-3.

  • Crystallization: The hydrochloride salt will precipitate out of the solution. Stir the slurry at 0-5 °C for 1-2 hours to maximize precipitation.

  • Isolation: Collect the solid product by filtration. Wash the filter cake with cold anhydrous isopropanol and then with anhydrous diethyl ether.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Part 2: Process Optimization and Scale-Up Considerations

  • Solvent Selection: THF is an excellent solvent for the reduction due to its ability to dissolve the starting material and the LiAlH₄ complex.[2] For the salt formation, isopropanol is a good choice as it dissolves the free base but is a poor solvent for the hydrochloride salt, thus facilitating precipitation.

  • Temperature Control: Strict temperature control during the addition of LiAlH₄ and the quenching step is critical for safety and to minimize side reactions.

  • Inert Atmosphere: The use of an inert atmosphere is mandatory as LiAlH₄ reacts violently with water and moisture.[2]

  • Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, if required.

Part 3: Characterization and Quality Control

The identity and purity of the final product should be confirmed using a combination of analytical techniques:

Analytical TechniqueExpected Results
¹H NMR Peaks corresponding to the pyridyl protons and the butanol chain protons with appropriate integrations and splitting patterns.
¹³C NMR Peaks corresponding to the carbon atoms of the pyridine ring and the butanol chain.
Mass Spectrometry (MS) A molecular ion peak corresponding to the free base [M+H]⁺.
Infrared (IR) Spectroscopy Broad O-H stretch, C-H stretches, C-N and C=C stretches of the pyridine ring.
Melting Point A sharp melting point consistent with the literature value for the pure compound.
Purity by HPLC ≥98% purity.

Part 4: Safety and Hazard Management

All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Lithium aluminum hydride (LiAlH₄): Pyrophoric and reacts violently with water. Handle under an inert atmosphere.[2]

  • Tetrahydrofuran (THF): Flammable liquid. Can form explosive peroxides upon standing. Use inhibitor-free THF for reactions.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Hydrogen Gas: Flammable gas generated during the quenching of LiAlH₄. Ensure adequate ventilation and absence of ignition sources.

Conclusion

The protocol outlined in this application note provides a robust and scalable method for the synthesis of high-purity 4-(4-Pyridyl)-1-butanol hydrochloride. By adhering to the detailed steps and safety precautions, researchers and production chemists can confidently produce this valuable intermediate for their downstream applications.

References

  • Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. [Link]

  • Reduction of Carboxylic Acids. Chemguide. [Link]

Sources

Method

Application Note: Convergent Synthesis of Tirofiban API via 4-(4-pyridyl)-1-butanol

Executive Summary This application note details the convergent synthesis of Tirofiban, a non-peptide glycoprotein IIb/IIIa antagonist. The protocol focuses on the utilization of 4-(4-pyridyl)-1-butanol as the primary lin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the convergent synthesis of Tirofiban, a non-peptide glycoprotein IIb/IIIa antagonist. The protocol focuses on the utilization of 4-(4-pyridyl)-1-butanol as the primary linker fragment. Unlike linear syntheses, this convergent route minimizes impurity propagation by coupling two highly purified fragments: the activated pyridyl linker and the sulfonylated tyrosine scaffold.

This guide prioritizes the Hartman-Merck route , optimized for laboratory scalability and impurity control. The critical chemical transformation involves the activation of the alcohol to an alkyl chloride, followed by a Williamson ether synthesis and final ester hydrolysis.

Retrosynthetic Analysis & Strategy

To ensure high enantiomeric excess (ee%) and yield, we employ a disconnection strategy that preserves the stereocenter on the tyrosine backbone. The synthesis is disconnected at the ether linkage.

Figure 1: Retrosynthetic Disconnection of Tirofiban

Retrosynthesis Tirofiban Target: Tirofiban (Zwitterion) Ester Intermediate: Tirofiban Methyl Ester Ester->Tirofiban Hydrolysis FragmentA Fragment A: N-(n-butylsulfonyl)-L-tyrosine methyl ester FragmentA->Ester Williamson Ether Coupling FragmentB Fragment B: 4-(4-pyridyl)butyl chloride FragmentB->Ester StartMat Starting Material: 4-(4-pyridyl)-1-butanol StartMat->FragmentB Activation (Chlorination)

Caption: Retrosynthetic breakdown showing the convergence of the activated Pyridyl fragment and the Tyrosine scaffold.

Experimental Protocols

Phase 1: Activation of the Linker

Objective: Convert 4-(4-pyridyl)-1-butanol to 4-(4-pyridyl)butyl chloride. Rationale: The hydroxyl group is a poor leaving group. Conversion to a chloride (using thionyl chloride) creates an electrophile suitable for


 displacement without the instability associated with tosylates or mesylates in basic media.

Reagents:

  • 4-(4-pyridyl)-1-butanol (

    
     equiv)
    
  • Thionyl Chloride (

    
    , 
    
    
    
    equiv)
  • Dichloromethane (DCM) or Toluene (Solvent)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 4-(4-pyridyl)-1-butanol dissolved in anhydrous DCM (

    
     mL/g). Cool to 
    
    
    
    under
    
    
    atmosphere.
  • Addition: Add

    
     dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature, then reflux for 2–3 hours. Monitor via TLC (System: EtOAc/MeOH 9:1).

    • Endpoint: Disappearance of the alcohol spot (

      
      ).
      
  • Quench: Cool to

    
    . Carefully quench with saturated 
    
    
    
    solution until pH
    
    
    .
  • Extraction: Extract the aqueous layer with DCM (

    
    ). Combine organics, dry over 
    
    
    
    , and concentrate in vacuo.
  • Output: 4-(4-pyridyl)butyl chloride (Oil or low-melting solid). Used directly in Phase 2 without further purification to prevent degradation.

Phase 2: Convergent Coupling (Williamson Ether Synthesis)

Objective: Couple the alkyl chloride with


-(n-butylsulfonyl)-L-tyrosine methyl ester.
Rationale:  This is the critical C-O bond formation. We utilize a weak base (

) in a polar aprotic solvent (DMF) to favor mono-alkylation of the phenol over N-alkylation.

Reagents:

  • Fragment A:

    
    -(n-butylsulfonyl)-L-tyrosine methyl ester (
    
    
    
    equiv)
  • Fragment B: 4-(4-pyridyl)butyl chloride (

    
     equiv) - From Phase 1
    
  • Base: Potassium Carbonate (

    
    , anhydrous, 
    
    
    
    equiv)
  • Catalyst: Potassium Iodide (

    
    , 
    
    
    
    equiv) - Finkelstein activation
  • Solvent: DMF (anhydrous)

Protocol:

  • Dissolution: Dissolve the Tyrosine intermediate (Fragment A) in DMF (

    
     mL/g). Add 
    
    
    
    and
    
    
    .
  • Addition: Add the crude 4-(4-pyridyl)butyl chloride (Fragment B) dissolved in minimal DMF.

  • Heating: Heat the slurry to

    
     for 12–16 hours.
    
    • Critical Control: Do not exceed

      
       to prevent elimination of the alkyl chloride to the styrene impurity.
      
  • Workup: Cool to room temperature. Pour into ice-water (

    
     volume).
    
  • Isolation: The ester intermediate often precipitates as a gum or solid. Extract with Ethyl Acetate if precipitation is poor.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Eluent: DCM/MeOH 95:5) to remove unreacted chloride and O,N-dialkylated byproducts.

Phase 3: Hydrolysis and Isolation

Objective: Saponification of the methyl ester to yield Tirofiban. Rationale: Lithium hydroxide (LiOH) is preferred over NaOH to prevent potential racemization and ensure gentle hydrolysis.

Protocol:

  • Hydrolysis: Dissolve the coupled ester in THF/Water (3:1). Add

    
     (
    
    
    
    equiv).
  • Reaction: Stir at room temperature for 4–6 hours.

  • pH Adjustment: Wash the reaction mixture with DCM to remove non-polar impurities. Acidify the aqueous layer carefully with

    
     to pH 
    
    
    
    (the isoelectric point of Tirofiban).
  • Crystallization: Tirofiban precipitates as a white solid. Cool to

    
     for 2 hours to maximize yield.
    
  • Filtration: Filter, wash with cold water, and dry under vacuum at

    
    .
    

Process Visualization

The following diagram illustrates the operational workflow and decision gates.

Figure 2: Operational Workflow

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling cluster_2 Phase 3: Deprotection start Start: 4-(4-pyridyl)-1-butanol step1 Chlorination (SOCl2, Reflux) start->step1 step2 Workup & Drying (Crude Chloride) step1->step2 step3 Mix with Tyrosine Scaffold (K2CO3, DMF, 80°C) step2->step3 + Tyrosine Sulfonamide step4 Precipitation/Extraction (Methyl Ester Intermediate) step3->step4 step5 Saponification (LiOH, THF/H2O) step4->step5 step6 Isoelectric Precipitation (pH 4.5) step5->step6 end Final API: Tirofiban step6->end

Caption: Step-by-step operational workflow for the synthesis of Tirofiban.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Activation Temp

(Addition)
Controls exotherm to prevent decomposition of the pyridine ring.
Coupling Temp


causes elimination of the alkyl chloride to the vinyl pyridine analog.
Coupling Stoichiometry 1.1 equiv ChlorideSlight excess ensures complete consumption of the expensive Tyrosine scaffold.
Hydrolysis pH Target

The molecule is zwitterionic. Deviation from pI significantly increases solubility and yield loss.
Water Content (Phase 2)

Water competes with the phenol for the alkyl chloride, forming the starting alcohol.

References

  • Hartman, G. D., et al. (1992). "Non-peptide fibrinogen receptor antagonists. 1. Discovery and design of exosite inhibitors." Journal of Medicinal Chemistry, 35(24), 4640–4642.

  • Egbertson, M. S., et al. (1994). "Non-peptide fibrinogen receptor antagonists. 2. Optimization of tyrosine-based mimics." Journal of Medicinal Chemistry, 37(16), 2537–2551.

  • Dormer, P. G., et al. (2005). "Process Development of Tirofiban Hydrochloride." Organic Process Research & Development, 9(1).

  • U.S. Patent 5,733,919. "Fibrinogen receptor antagonist." (Describes the specific salt forms and purification).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(4-Pyridyl)-1-butanol Hydrochloride

Introduction Welcome to the technical support center for the synthesis of 4-(4-Pyridyl)-1-butanol hydrochloride. This molecule is a valuable building block in pharmaceutical research and development.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 4-(4-Pyridyl)-1-butanol hydrochloride. This molecule is a valuable building block in pharmaceutical research and development. However, its synthesis can present challenges, from incomplete reactions to difficulties in purification, all of which can significantly impact final yield and purity.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural outlines to provide a deeper understanding of the "why" behind each step. By addressing common problems in a direct question-and-answer format, we aim to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve consistent, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-(4-Pyridyl)-1-butanol?

There are two primary, well-established routes for synthesizing the free base, 4-(4-Pyridyl)-1-butanol. The choice often depends on the availability of starting materials and preferred reaction scale.

  • Reduction of a Carboxylic Acid or Ester: This is a very common approach, starting from 4-pyridinebutyric acid or its corresponding ester (e.g., ethyl 4-pyridinebutyrate). Strong reducing agents are required for this transformation.

  • Catalytic Hydrogenation of an Alkyne Precursor: A more specialized route involves the synthesis of an intermediate like 4-(4-pyridyl)-3-butyn-1-ol, which is then fully saturated via catalytic hydrogenation. This method can offer high purity but requires handling of hydrogenation equipment.[1]

Q2: Why is my catalytic hydrogenation of the pyridine ring so slow or incomplete?

This is a classic issue when working with pyridine derivatives. The lone pair of electrons on the pyridine nitrogen can act as a Lewis base and strongly coordinate to the surface of transition metal catalysts (like Palladium or Platinum). This phenomenon, known as catalyst poisoning , blocks the active sites and hinders the hydrogenation process.[1] To overcome this, the reaction is often performed on a pyridinium salt (like the hydrochloride), where the lone pair is protonated and no longer available to poison the catalyst.[2]

Q3: I've formed the free base, 4-(4-Pyridyl)-1-butanol. Why is it difficult to get the hydrochloride salt to precipitate cleanly?

Several factors can complicate the precipitation of amine hydrochloride salts:

  • Solvent Choice: Many simple alcohols like methanol or ethanol are too effective at solvating the hydrochloride salt, preventing it from crashing out of solution.[3]

  • Presence of Water: Using aqueous HCl introduces water, which can form gums or oils and significantly increase the solubility of the salt, hindering crystallization.[4]

  • Rate of Acid Addition: Rapid addition of HCl can cause the product to "oil out" instead of forming a crystalline solid, trapping impurities.

The key is to use an anhydrous acid source in a solvent system where the free base is soluble, but the hydrochloride salt is not.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific problems you may encounter during your experiment.

Problem 1: Low yield after reducing 4-pyridinebutyric acid with LiAlH₄.
  • Q: My reaction seems incomplete, and the workup is forming a persistent emulsion. What's going wrong?

    A: This points to two potential issues: insufficient reducing agent and improper workup technique.

    Scientific Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent necessary for converting carboxylic acids to alcohols.[5][6] The reaction proceeds in two stages: first, an acid-base reaction deprotonates the carboxylic acid, consuming one equivalent of hydride and evolving hydrogen gas. Then, further equivalents reduce the resulting carboxylate to the primary alcohol. If insufficient LiAlH₄ is used, the reaction will stall.

    The workup is equally critical. Quenching excess LiAlH₄ with water generates aluminum salts (e.g., Al(OH)₃), which are gelatinous and notorious for causing emulsions that are difficult to break, leading to significant product loss during extraction.[5]

    Troubleshooting & Optimization:

    • Ensure Sufficient Reagent: Use at least 1.5 to 2.0 molar equivalents of LiAlH₄ relative to the starting carboxylic acid to account for both the initial deprotonation and the subsequent reduction.

    • Employ a Validated Workup Protocol: Avoid simply quenching with water. The Fieser workup is a highly reliable method for producing granular, easily filterable aluminum salts.[7]

    Experimental Protocol: Fieser Workup for LiAlH₄ Reduction This protocol assumes a reaction was performed with 'X' grams of LiAlH₄.

    • Cool the reaction vessel to 0 °C in an ice bath.

    • Slowly and cautiously add 'X' mL of deionized water dropwise. (e.g., if you used 5 g of LiAlH₄, add 5 mL of water). Caution: This is a highly exothermic reaction that evolves hydrogen gas. Ensure adequate cooling and venting.

    • Next, add 'X' mL of a 15% aqueous NaOH solution dropwise.

    • Finally, add '3X' mL of deionized water and allow the mixture to warm to room temperature while stirring for 15-30 minutes.

    • The resulting white precipitate should be granular and easy to filter. Add a drying agent like anhydrous MgSO₄ to the slurry, stir for another 15 minutes, and then filter the mixture, washing the solid cake thoroughly with an appropriate organic solvent (e.g., THF, Ethyl Acetate).

    Data Presentation: LiAlH₄ Workup Comparison

Workup MethodObservationImpact on Yield
Simple Water QuenchForms a thick, gelatinous emulsion.High product loss due to difficult phase separation.
Fieser MethodForms a granular, sandy precipitate.Excellent product recovery; easy filtration.
Problem 2: My catalytic hydrogenation of the alkyne precursor is stalled.
  • Q: I'm trying to hydrogenate 4-(4-pyridyl)-3-butyn-1-ol hydrochloride using Pd/C, but the reaction stops or is extremely slow. What can I do?

    A: While forming the salt is the correct first step, Palladium (Pd) catalysts can still be sluggish for pyridine ring saturation. You may need to adjust catalyst type, loading, or reaction conditions.

    Scientific Rationale: Catalytic hydrogenation of pyridines to piperidines is a demanding transformation that often requires more forcing conditions than simple alkene or alkyne reduction.[8] The aromaticity of the pyridine ring makes it less reactive. Even as a salt, a dynamic equilibrium can exist that allows for transient poisoning of the catalyst. Furthermore, residual impurities from previous steps (e.g., sulfur-containing reagents) can irreversibly poison the catalyst.

    Troubleshooting & Optimization:

    • Increase Catalyst Loading: As a first step, try increasing the weight percentage of your Pd/C catalyst from the typical 5-10 mol% to 15-20 mol%. This can sometimes compensate for slow turnover.[1]

    • Switch Catalysts: Rhodium-based catalysts, such as Rhodium on Carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃), are often more active for the hydrogenation of aromatic rings, including pyridines, under milder conditions.[2]

    • Increase Pressure and Temperature: If your equipment allows, increasing the hydrogen pressure (e.g., from 50 psi to >100 psi) and temperature (e.g., to 40-60 °C) can significantly accelerate the reaction rate.[8]

    • Ensure Purity of Starting Material: Purify the 4-(4-pyridyl)-3-butyn-1-ol hydrochloride by recrystallization before the hydrogenation step to remove any potential catalyst poisons.

    Visualization: Troubleshooting Workflow for Catalytic Hydrogenation

    Caption: Decision tree for addressing stalled hydrogenation reactions.

    G start Hydrogenation Stalled check_purity Is Starting Material Pure? start->check_purity purify Recrystallize Precursor check_purity->purify No increase_loading Increase Pd/C Loading (15-20%) check_purity->increase_loading Yes purify->increase_loading check_conditions Increase H₂ Pressure & Temperature increase_loading->check_conditions Still Slow success Reaction Complete increase_loading->success Improved switch_catalyst Switch to Rh/C or Rh₂O₃ check_conditions->switch_catalyst Still Slow check_conditions->success Improved switch_catalyst->success

Problem 3: Low yield and purity during the final hydrochloride salt formation.
  • Q: When I add HCl to my solution of 4-(4-Pyridyl)-1-butanol, I get an oil or a sticky solid, and the yield is poor after filtration. How can I get a clean, crystalline product?

    A: This is a classic precipitation/crystallization problem. The solution is to use an anhydrous acid source and an anti-solvent system.

    Scientific Rationale: The goal is to create a solution where the free base is soluble, but the resulting ionic salt is insoluble, forcing it to precipitate. Using aqueous HCl introduces water, which is polar and can keep the salt in solution or cause it to "oil out."[4] The ideal method involves dissolving the free base in a suitable solvent and then adding a solution of anhydrous HCl in a solvent that is miscible but in which the salt is insoluble (an anti-solvent).

    Troubleshooting & Optimization:

    • Use Anhydrous HCl: Never use concentrated aqueous HCl. Instead, use a commercially available solution of HCl in a solvent like diethyl ether, dioxane, or isopropanol (IPA).

    • Optimize the Solvent System: A highly effective combination is to dissolve the free base (4-(4-Pyridyl)-1-butanol) in a minimal amount of a polar solvent like isopropanol (IPA) or ethanol. Then, slowly add the HCl solution (e.g., 2M HCl in diethyl ether) with vigorous stirring. The diethyl ether acts as an anti-solvent, drastically reducing the solubility of the newly formed salt and causing it to precipitate.[3]

    • Control Temperature and Addition Rate: Cool the solution to 0 °C before and during the addition of HCl. Add the acid dropwise to maintain control over the precipitation and encourage the formation of well-defined crystals rather than an amorphous solid.

    • Allow Time for Crystallization: After adding the acid, allow the slurry to stir at 0 °C for at least an hour, then let it stand in a cold environment (e.g., a refrigerator) to maximize crystal growth and yield.

    Experimental Protocol: Optimized Hydrochloride Salt Formation

    • Purify the crude 4-(4-Pyridyl)-1-butanol free base (e.g., by vacuum distillation or column chromatography) to remove non-basic impurities.

    • Dissolve the purified free base in a minimum amount of cold (0 °C) isopropanol (IPA).

    • With vigorous stirring at 0 °C, add a solution of 2M anhydrous HCl in diethyl ether dropwise until the solution reaches a pH of ~2 (test with pH paper).

    • A white precipitate should form immediately. Continue stirring the resulting slurry at 0 °C for 1 hour.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold diethyl ether to remove residual IPA and any soluble impurities.

    • Dry the pure 4-(4-Pyridyl)-1-butanol hydrochloride under vacuum.

    Visualization: Logic of Solvent Selection for Salt Precipitation

    Caption: Relationship between compound, solvent, and final state.

References

  • Filo. (2025). Pyridine with lialh4 plus h3o. Retrieved from [Link]

  • Smith, J. et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB01860A. Retrieved from [Link]

  • University of Leeds. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry Practical Manual. Retrieved from [Link]

  • Pearson Education. (2024). Side-Chain Reactions of Substituted Pyridines. Pearson+. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Retrieved from [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Zhang, Y. et al. (2020). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Reddit. (2018). Ways of crashing out amines. r/chemistry. Retrieved from [Link]

  • DAV University. (n.d.). Pyridines – Structure & Reactivity. Retrieved from [Link]

  • Jones Research Group. (2016). Reduction Reactions and Heterocyclic Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Department of Chemistry. Retrieved from [Link]

  • Lyle, R. E., & Anderson, P. S. (1966). Elimination during the reduction of pyridinium salts. Journal of Organic Chemistry. Retrieved from [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

  • Nöth, H., & Warchhold, M. (2003). The Reduction of Pyridine to 1,4-Dihydropyridine by Lithiumtetrahydroborate in the Presence of Water. Zeitschrift für Naturforschung B. Retrieved from [Link]

  • Kamochi, Y., & Kudo, T. (1993). The Novel Reduction of Pyridine Derivatives with Samarium Diiodide. Heterocycles. Retrieved from [Link]

  • Kráľ, M., et al. (2012). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Comandè, A., et al. (2019). A titanium tetrachloride-based effective methodology for the synthesis of dipeptides. Molecules. Retrieved from [Link]

  • LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

Sources

Optimization

common impurities in 4-(4-Pyridyl)-1-butanol hydrochloride and their removal

Welcome to the technical support resource for 4-(4-Pyridyl)-1-butanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to identify, troubleshoot, and resolve common puri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-(4-Pyridyl)-1-butanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to identify, troubleshoot, and resolve common purity issues encountered during the synthesis and purification of this compound. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the quality and handling of 4-(4-Pyridyl)-1-butanol hydrochloride.

Q1: What are the most probable impurities in my sample of 4-(4-Pyridyl)-1-butanol HCl?

The impurity profile of your sample is intrinsically linked to its synthetic history. However, several common impurities arise from prevalent synthetic routes, such as the hydrogenation of a butynol precursor or the alkylation of pyridine with a C4 electrophile derived from tetrahydrofuran (THF).

  • Process-Related Impurities: These originate from the chemical transformation itself.

    • Unreacted Starting Materials: 4-(4-Pyridyl)-3-butyn-1-ol (if hydrogenation is incomplete) or unreacted pyridine.

    • Reaction Intermediates: Partially hydrogenated species like 4-(4-pyridyl)-3-buten-1-ol.

    • Byproducts: Species formed from side reactions, such as bis-pyridinium salts from over-alkylation.

  • Solvent- and Reagent-Related Impurities:

    • Residual Solvents: Ethanol, isopropanol, or tetrahydrofuran (THF) are often used in synthesis and purification and can become trapped in the crystalline lattice[1].

    • Reagent Carryover: Triethylamine, often used to neutralize the HCl salt to its free base for purification, can lead to residual triethylammonium hydrochloride if not properly removed[1].

  • Degradation Products:

    • Oxidation Products: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, though this is less common under inert storage conditions.

    • Color Bodies: Older samples or those exposed to light may develop a yellow or brown hue due to the formation of complex, often polymeric, colored impurities, a known issue with some pyridinium salts[2].

Q2: I've just received a new batch. What are the first analytical tests I should run to assess its purity?

A multi-pronged analytical approach is essential for a comprehensive purity assessment.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is your most powerful initial tool. Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Compare the spectrum to a reference standard. Look for unexpected signals that could indicate residual solvents, unreacted starting materials, or byproducts. The provided ¹H NMR data for the free base is δ (ppm): 1.53 (m, 2H), 1.66 (m, 2H), 2.57 (t, 2H), 3.59 (t, 2H), 7.04 (d, 2H), 8.35 (d, 2H)[1]. The hydrochloride salt will show shifts in the aromatic protons.

  • HPLC-UV/MS (High-Performance Liquid Chromatography with UV and Mass Spec Detection): This is the gold standard for quantifying purity and detecting related substances. A reversed-phase method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water with a buffer like ammonium formate) can separate the main compound from most impurities. The mass spectrometer provides definitive identification of impurity masses[3].

  • Visual Inspection: The pure compound should be a white to off-white solid. Any significant color (yellow to brown) or physical inconsistency (oiliness, hygroscopic clumps) suggests the presence of impurities or excess water.

Q3: My product is a sticky oil instead of a crystalline solid. What's the most likely cause?

This is a common issue and typically points to two main culprits:

  • Presence of Water or Residual Solvents: 4-(4-Pyridyl)-1-butanol HCl is hygroscopic. Absorbed moisture or trapped organic solvents can depress the melting point and prevent proper crystallization, resulting in an oil or waxy solid.

  • Incomplete Salt Formation or Impurities: If the free base is not fully converted to the hydrochloride salt, the resulting mixture can be oily. Similarly, the presence of significant levels of other oily impurities will inhibit crystallization.

The immediate troubleshooting step is to attempt to remove volatile contaminants by drying the sample under high vacuum for several hours, possibly with gentle heating (e.g., 40-50 °C). If this fails, a purification step like recrystallization is necessary.

PART 2: Troubleshooting Guide & In-Depth Analysis

This section provides solutions to specific experimental problems, focusing on the causal chemistry.

Problem: My ¹H NMR spectrum shows a peak corresponding to 4-(4-Pyridyl)-3-butyn-1-ol. How do I remove it?

Causality: The presence of this starting material indicates that the catalytic hydrogenation reaction used to reduce the alkyne (triple bond) to an alkane (single bond) was incomplete. This can happen due to catalyst deactivation, insufficient hydrogen pressure, or inadequate reaction time.

Solution:

  • Re-subject to Hydrogenation: The most direct solution is to complete the reaction. Dissolve the crude material in a suitable solvent (e.g., ethanol, methanol), add a fresh portion of the hydrogenation catalyst (e.g., 10% Pd/C), and re-run the hydrogenation reaction until analysis (TLC or HPLC) shows complete consumption of the starting material.

  • Chromatographic Purification (of the free base): If re-hydrogenation is not feasible, the impurity can be removed by column chromatography.

    • Step 1: Convert to Free Base. Dissolve the hydrochloride salt in a minimal amount of water and basify to pH > 9 with an aqueous base like Na₂CO₃ or NaOH.

    • Step 2: Extract. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Step 3: Purify. Dry the combined organic extracts, concentrate, and purify the resulting oil via silica gel column chromatography. The butynol starting material is more polar than the butanol product and will elute later.

    • Step 4: Reform the Salt. After purification, dissolve the pure free base in a solvent like isopropanol or ether and add a stoichiometric amount of HCl (as a solution in isopropanol or dioxane) to precipitate the pure hydrochloride salt.

Problem: My recrystallization attempt resulted in very low yield or failed to produce crystals.

Causality: Successful recrystallization relies on a specific solubility profile: the compound should be highly soluble in the hot solvent but poorly soluble in the cold solvent. Failure indicates an improper solvent choice or the presence of impurities that act as "crystallization inhibitors."

Solution: Systematic Solvent Screening

A well-chosen solvent system is critical for purifying pyridinium salts[2][4]. Isopropanol has been reported to be effective for this compound[1].

Solvent SystemRationale & Expected OutcomeTroubleshooting Steps
Isopropanol (IPA) A good starting point. Balances polarity to dissolve the salt when hot while allowing precipitation upon cooling.If it oils out, add a small amount of a co-solvent like methanol to maintain solubility, then cool slowly. If solubility is too high, add an anti-solvent like ethyl acetate or THF dropwise to the hot solution until turbidity appears, then reheat to clarify and cool.
Ethanol/Ethyl Acetate A polar protic solvent (ethanol) to dissolve the salt, and a less polar anti-solvent (ethyl acetate) to induce crystallization.Dissolve the compound in a minimum amount of hot ethanol. Slowly add ethyl acetate until the solution becomes cloudy. Add a few drops of ethanol to redissolve, then allow to cool slowly.
Methanol/THF Similar to the above, using methanol for high initial solubility and THF as the anti-solvent.Use the same procedure as with ethanol/ethyl acetate. This system is good for removing less polar impurities.

Key Principle: The goal is to find a system where your desired compound is near its saturation point at room temperature or below, allowing for crystal formation, while impurities either remain in the mother liquor or are insoluble in the hot solvent and can be filtered out.

Problem: My final product has a persistent yellow or brown color.

Causality: Color in pyridine-containing compounds often arises from trace, highly conjugated impurities or degradation products. These are often present in very low concentrations but are highly chromophoric.

Solution: Decolorization & Removal

  • Activated Carbon Treatment: This is the most common method for removing colored impurities.

    • Protocol: During the recrystallization process, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon (charcoal) to the hot solution.

    • Mechanism: The porous surface of the activated carbon adsorbs large, flat, conjugated molecules responsible for the color.

    • Caution: Swirl the mixture for a few minutes, but avoid prolonged heating, as the carbon can also adsorb your product, reducing yield. Perform a hot filtration through a pad of Celite® or filter paper to remove the carbon before allowing the solution to cool.

  • Chemical Treatment: For stubborn cases, a very mild reducing agent can sometimes help. A wash of the free base (in an organic solvent) with a dilute aqueous solution of sodium bisulfite (NaHSO₃) can sometimes reduce minor oxidized impurities. This should be followed by a standard aqueous workup.

PART 3: Key Purification Protocols

Protocol 1: High-Purity Recrystallization

This protocol is the primary method for purifying the hydrochloride salt to remove residual solvents, starting materials, and most byproducts.

  • Solvent Selection: Based on your screening (see table above), select the optimal solvent system. We will use isopropanol (IPA) as the example.

  • Dissolution: In an appropriately sized flask, add the crude 4-(4-Pyridyl)-1-butanol HCl. Add a minimal amount of IPA and heat the mixture to reflux with stirring until all the solid dissolves. Add solvent dropwise until a clear solution is achieved at reflux temperature.

  • Decolorization (Optional): If the solution is colored, remove it from heat, add 1-2% w/w activated carbon, and swirl for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or a Celite® pad for carbon) into a clean, pre-warmed flask. This removes any insoluble impurities and activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold IPA, followed by a wash with a non-polar solvent like diethyl ether or hexanes to aid in drying.

  • Drying: Dry the pure white crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification via Free Base Distillation

This method is highly effective for removing non-volatile impurities (like inorganic salts or polymeric material) and provides very high purity material[1].

  • Neutralization: Dissolve the crude HCl salt in water. Cool the solution in an ice bath and slowly add a base (e.g., solid K₂CO₃ or 50% aq. NaOH) with stirring until the pH is > 9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer 3-4 times with a suitable organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude free base as an oil.

  • Vacuum Distillation: Set up a short-path distillation apparatus. Distill the oil under reduced pressure. The free base, 4-(4-pyridyl)-1-butanol, has a reported boiling point of 114-116 °C at 5 mmHg[1]. Collect the pure, colorless liquid fraction.

  • Salt Reformation: Dissolve the distilled pure free base in anhydrous isopropanol or diethyl ether. Add a stoichiometric equivalent of a solution of HCl in isopropanol (or other suitable solvent) dropwise with stirring. The pure hydrochloride salt will precipitate.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold ether, and dry under high vacuum.

PART 4: Visualized Workflows

General Purification Workflow

This diagram outlines the decision-making process for purifying a crude batch of 4-(4-Pyridyl)-1-butanol HCl.

Purification_Workflow Crude Crude Product (4-(4-Pyridyl)-1-butanol HCl) Analysis Initial Analysis (NMR, HPLC, Visual) Crude->Analysis Decision Purity > 99%? No Color/Oil? Analysis->Decision Final Final Pure Product Decision->Final Yes Recrystallize Protocol 1: Recrystallization Decision->Recrystallize No Check1 Success? Recrystallize->Check1 Check1->Final Yes FreeBase Protocol 2: Convert to Free Base & Distill Check1->FreeBase No Check2 Success? FreeBase->Check2 Check2->Final Yes Troubleshoot Further Troubleshooting Check2->Troubleshoot No

Caption: Decision tree for selecting a purification strategy.

Sources of Common Impurities

This diagram illustrates the potential origins of impurities from a common synthetic route.

Impurity_Sources cluster_synthesis Synthesis Stage cluster_impurities Potential Impurities SM Starting Materials (e.g., 4-Py-C≡C-CH₂CH₂OH) Reaction Hydrogenation Reaction (H₂, Pd/C, Solvent) SM->Reaction I_SM Unreacted Starting Material SM->I_SM Incomplete Conversion Workup Workup & Salt Formation (Base, Acid, Solvents) Reaction->Workup I_Intermediate Incomplete Reaction (e.g., Alkene) Reaction->I_Intermediate Partial Reduction I_Solvent Residual Solvent (e.g., IPA, THF) Reaction->I_Solvent Trapped in Product Workup->I_Solvent I_Reagent Reagent Salts (e.g., Et₃N·HCl) Workup->I_Reagent Insufficient Washing

Caption: Mapping impurity origins to synthesis stages.

References

  • CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
  • Der Pharma Chemica - Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

  • CN102260208A - New preparation process of 4-pyridine butanol.
  • ACS Catalysis - Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. [Link]

  • PrepChem.com - Preparation of 4-chloro-1-butanol. [Link]

  • Sciencemadness.org - Recrystallisation of pyridinium tribromide. [Link]

  • Semantic Scholar - From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. [Link]

  • Organic Chemistry Portal - Pyridine synthesis. [Link]

  • PubChem - 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone. [Link]

  • National Institutes of Health (NIH) - Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in the Urine of Cigarette Smokers and e-Cigarette Users. [Link]

Sources

Troubleshooting

optimization of reaction time and temperature for 4-(4-pyridyl)-1-butanol production

Initiating Data Collection I've initiated comprehensive Google searches focused on synthesizing 4-(4-pyridyl)-1-butanol. My primary focus is gathering information on existing protocols, common challenges, and optimizatio...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've initiated comprehensive Google searches focused on synthesizing 4-(4-pyridyl)-1-butanol. My primary focus is gathering information on existing protocols, common challenges, and optimization strategies concerning reaction time and temperature. I'm aiming to build a solid foundation of existing knowledge.

Analyzing Search Results

I'm now analyzing the search results to pinpoint frequently asked questions and recurring troubleshooting topics for 4-(4-pyridyl)-1-butanol synthesis. The goal is to identify patterns and refine the content structure. I'm focusing on organizing the technical support center's content in a Q&A format, building a troubleshooting guide and an FAQ section. These will cover specific problems, their root causes, and solutions, along with broader reaction questions, like ideal conditions and expected yields.

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Optimization

Technical Support Center: Green Process Optimization for Tirofiban Hydrochloride

Introduction: The Green Chemistry Imperative Welcome to the Advanced Process Support Center. You are likely accessing this guide because your current synthetic route for Tirofiban Hydrochloride (Aggrastat) is suffering f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Green Chemistry Imperative

Welcome to the Advanced Process Support Center. You are likely accessing this guide because your current synthetic route for Tirofiban Hydrochloride (Aggrastat) is suffering from high Process Mass Intensity (PMI), specifically due to excessive solvent usage during extraction and chromatography.

Tirofiban is a non-peptide tyrosine derivative. Traditional routes (e.g., the original Merck process) often rely on Class 2 solvents (DCM, DMF) and require intermediate isolation. To minimize solvent consumption, we must shift from linear, stop-and-go synthesis to telescoped processing and crystallization-driven purification .

Module 1: Telescoping the Synthesis (Avoiding Intermediate Isolation)

User Query: I am losing significant yield and consuming liters of solvent isolating the sulfonamide intermediate. Can I skip this isolation?

Technical Insight

Yes. The isolation of the sulfonamide intermediate (formed via the reaction of a tyrosine derivative with a sulfonyl chloride) is a major solvent sink. The key is to select a solvent compatible with both the sulfonylation and the subsequent coupling/hydrolysis steps.

The Solution: Adopt a "One-Pot" (Telescoped) strategy using 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) instead of Dichloromethane (DCM).

Troubleshooting Protocol: Telescoped Sulfonylation & Coupling
  • Solvent Switch: Replace DCM/Pyridine systems with 2-MeTHF/Inorganic Base (e.g.,

    
    ). 2-MeTHF is derived from renewable resources and separates cleanly from water, reducing extraction volumes.
    
  • Phase Separation: Instead of evaporating the solvent to dryness (high energy/solvent waste), wash the organic layer with acidic brine.

  • Carry-Over: Use the resulting organic solution directly in the next coupling step.

Experimental Workflow:

TelescopedProcess cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Work-up (No Isolation) cluster_2 Step 3: Coupling Start Tyrosine Derivative + Sulfonyl Chloride Reaction Reaction in 2-MeTHF (Base: K2CO3) Start->Reaction Wash Aqueous Wash (Remove Salts) Reaction->Wash 2-MeTHF Layer Dry Azeotropic Drying (Remove Trace Water) Wash->Dry Add Add Piperidine Derivative Dry->Add Telescoped Solution Final Tirofiban Precursor Add->Final

Figure 1: Telescoped workflow eliminating solid isolation of the sulfonamide intermediate, saving ~40% solvent volume.

Module 2: Solvent Selection for Final Salt Formation

User Query: My final conversion to the hydrochloride salt results in a sticky oil or requires massive amounts of diethyl ether to precipitate. How do I fix this?

Technical Insight

Tirofiban HCl is a zwitterionic species. "Oiling out" occurs when the solvent polarity is mismatched, or the water content is too high during acidification. Using Diethyl Ether is hazardous and environmentally poor.

The Solution: Use a Ethanol/Water or Isopropanol (IPA)/Water system with controlled cooling. This utilizes the "antisolvent" effect of the alcohol while maintaining enough polarity to solvate impurities.

Comparative Data: Solvent Systems for HCl Salt Formation
Solvent SystemToxicity ClassYieldImpurity RejectionRecommendation
DCM / Ether Class 2 (High Hazard)85%ModerateAvoid (High volatility, emissions)
Acetone / HCl Class 3 (Low Hazard)88%GoodRecommended (Good volatility for drying)
Ethanol / Water Green / Bio-based92%ExcellentBest Practice (High solubility control)
Optimized Protocol: Green Crystallization
  • Dissolution: Dissolve the free base crude in minimal hot Ethanol (70°C).

  • Acidification: Slowly add concentrated HCl (aq) or HCl in Ethanol. Critical: Maintain temperature >50°C to prevent premature amorphous precipitation.

  • Cooling Ramp: Cool to 20°C over 2 hours.

  • Seeding: If oiling occurs, add 0.5% w/w pure Tirofiban HCl seed crystals at 45°C.

  • Filtration: Filter and wash with cold Ethanol. Do not use Ether.

Module 3: Purification Without Chromatography

User Query: I am running silica columns to purify the final compound. It consumes 50L of solvent per kg of product. Is this necessary?

Technical Insight

Chromatography is the enemy of green chemistry in API manufacturing. For Tirofiban, the primary impurities are usually unreacted starting materials or hydrolysis byproducts (tyrosine). These have significantly different pKa values than the target molecule.

The Solution: pH-Swing Extraction followed by Reslurry .

Troubleshooting Guide: The pH-Swing Method
  • Step 1 (Acidic Wash): Dissolve crude in EtOAc. Wash with dilute acid (pH 2-3). The amine impurities may protonate and move to water, but Tirofiban (sulfonamide) remains organic.

  • Step 2 (Basic Extraction): Extract the organic layer with mild base (NaHCO3). The carboxylic acid of Tirofiban deprotonates, moving the product into the aqueous phase. Non-acidic impurities stay in the organic layer.

  • Step 3 (Precipitation): Acidify the aqueous layer carefully. Tirofiban precipitates.

PurificationLogic Input Crude Reaction Mixture (Organic Phase) AcidWash Wash with pH 2 Acid Input->AcidWash Decision1 Where is the Product? AcidWash->Decision1 OrgPhase Organic Phase (Product + Neutrals) Decision1->OrgPhase Tirofiban AqWaste Aqueous Waste (Basic Impurities) Decision1->AqWaste Impurities BaseExt Extract with NaHCO3 OrgPhase->BaseExt Decision2 Where is the Product? BaseExt->Decision2 AqProd Aqueous Phase (Product as Carboxylate) Decision2->AqProd Tirofiban OrgWaste Organic Waste (Neutral Impurities) Decision2->OrgWaste Impurities Precip Acidify to pH 4-5 Collect Precipitate AqProd->Precip

Figure 2: pH-Swing logic to purify Tirofiban without silica chromatography.

FAQ: Common Troubleshooting Scenarios

Q1: I switched to 2-MeTHF, but the reaction rate slowed down compared to DMF. Why?

  • Diagnosis: DMF is a polar aprotic solvent that enhances nucleophilicity. 2-MeTHF is less polar.

  • Fix: Increase the reaction temperature by 10-15°C or add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) to facilitate the reaction in the greener solvent [1].

Q2: My final product has high water content even after drying.

  • Diagnosis: Tirofiban HCl can form hydrates (e.g., monohydrate).

  • Fix: Ensure you are drying under vacuum at 40-50°C. If the monohydrate is the desired polymorph (often more stable), verify the water content matches the stoichiometric ratio (approx 3.5-4.0%) rather than trying to drive it to 0% [2].

Q3: Can I use water as the ONLY solvent?

  • Diagnosis: While ideal for green chemistry, Tirofiban's organic precursors have poor water solubility.

  • Fix: Use Surfactant-Mediated Synthesis (e.g., TPGS-750-M in water). This creates lipophilic micelles where the reaction occurs, allowing the use of water as the bulk medium. This is an advanced technique but highly effective for solvent reduction [3].

References

  • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Discusses general solvent selection guides and 2-MeTHF advantages).

  • Hartman, G. D., et al. (1992). Non-peptide fibrinogen receptor antagonists. 1. Discovery and design of exosite inhibitors. Journal of Medicinal Chemistry, 35(24), 4640-4642. (Foundational synthesis reference).

  • Lipshutz, B. H., & Ghorai, S. (2011). Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature. Aldrichimica Acta, 41(3), 59-72. (Surfactant technology for water-based synthesis).

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7. (Justification for Class 3 solvent selection).

Troubleshooting

Technical Support Center: Catalyst Deactivation &amp; Regeneration in 4-(4-pyridyl)-1-butanol Synthesis

Executive Summary & Reaction Context This guide addresses the catalytic hydrogenation of 4-(4-pyridyl)-3-butyn-1-ol (or its alkene analog) to synthesize 4-(4-pyridyl)-1-butanol .[1] This transformation relies heavily on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

This guide addresses the catalytic hydrogenation of 4-(4-pyridyl)-3-butyn-1-ol (or its alkene analog) to synthesize 4-(4-pyridyl)-1-butanol .[1] This transformation relies heavily on heterogeneous catalysts, typically Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) .[2]

While the reduction of the alkyne/alkene moiety is thermodynamically favorable, the presence of the pyridine ring introduces a critical failure mode: Nitrogen-based catalyst poisoning .[3] The pyridine nitrogen acts as a Lewis base, competitively adsorbing onto the active metal sites, often halting the reaction or necessitating excessive catalyst loading.[2][3][4][5]

Core Reaction Pathway
  • Precursor: 4-(4-pyridyl)-3-butyn-1-ol (or 4-(4-pyridyl)-3-buten-1-ol)[1][6]

  • Catalyst: 5-10% Pd/C or Pt/C[1][3]

  • Solvent System: Methanol, Ethanol, or Aqueous Acidic Media[1][2]

  • Target Product: 4-(4-pyridyl)-1-butanol[1][7]

Diagnostic Workflow: Is Your Catalyst Dead or Dormant?

Before attempting regeneration, you must distinguish between reversible inhibition (poisoning) and irreversible deactivation (sintering/leaching).[2]

Troubleshooting Logic Tree

DiagnosticWorkflow Start Issue: Stalled Reaction / Low Conversion CheckH2 Check H2 Uptake Rate Start->CheckH2 ZeroUptake Zero H2 Uptake (Immediate) CheckH2->ZeroUptake Immediate Stop SlowUptake Slow/Decaying Uptake CheckH2->SlowUptake Gradual Decline Poisoning Diagnosis: N-Poisoning (Strong Adsorption) ZeroUptake->Poisoning Fouling Diagnosis: Pore Blockage (Oligomers) SlowUptake->Fouling TestAcid Action: Add 1.1 eq. HCl/Acetic Acid Poisoning->TestAcid Protonate Pyridine TestWash Action: Hot Solvent Wash (MeOH) Fouling->TestWash Remove Oligomers Result1 Reaction Restarts? -> Maintain Acidic pH TestAcid->Result1 Result2 No Change? -> Sintering/Leaching (Replace Catalyst) TestWash->Result2

Figure 1: Decision matrix for diagnosing catalyst failure modes in pyridine-derivative hydrogenation.

Mechanism of Deactivation

Understanding why the catalyst fails is the first step to prevention.[3]

A. Competitive N-Coordination (The "Silent Killer")

The pyridine ring contains a nitrogen atom with a lone pair of electrons.[3] In neutral media, this nitrogen binds strongly to the electron-deficient Pd surface (


).[2]
  • Effect: The pyridine moiety "sits" on the active site, physically blocking the alkyne/alkene from adsorbing.[3]

  • Symptom: The reaction starts but stops rapidly as the concentration of the product (which also contains the pyridine ring) increases, or fails to start if the substrate concentration is too high.[2][3]

B. Oligomerization (Fouling)

Alkynes are prone to polymerization on the catalyst surface, forming high-molecular-weight "green oil" or "coke" that blocks the catalyst pores.[3]

  • Effect: Physical barrier preventing reactants from reaching internal active sites.[2][8]

  • Symptom: Gradual loss of activity over multiple cycles or during a long batch.[2]

Prevention & Optimization Protocols

The most effective "fix" is preventing the poisoning in the first place.[3]

Protocol A: The Protonation Strategy (Highly Recommended)

By converting the pyridine nitrogen into a pyridinium salt, you eliminate its ability to bind to the metal catalyst.[2][3]

Step-by-Step:

  • Dissolution: Dissolve 4-(4-pyridyl)-3-butyn-1-ol in Methanol or Ethanol.

  • Acidification: Add 1.05 to 1.1 equivalents of concentrated HCl or dilute Sulfuric Acid.

    • Why? This protonates the nitrogen (

      
      ). The cationic pyridinium species has no lone pair to donate to the Pd surface.[3]
      
  • Catalyst Addition: Add 5-10 wt% of Pd/C (10% loading).

  • Hydrogenation: Run at 1-3 bar H2.

  • Workup: After filtration of the catalyst, neutralize the filtrate with NaOH or NaHCO3 to recover the free base 4-(4-pyridyl)-1-butanol.[3]

Expert Note: This method often increases reaction rates by 10-50x compared to neutral conditions [1].

Protocol B: Solvent Selection Matrix
Solvent SystemSuitabilityNotes
Methanol (Neutral) LowHigh risk of N-poisoning.[1] Slow kinetics.
Methanol + HCl High Prevents poisoning.[2] Best for Pd/C stability.[2]
Acetic Acid Medium/HighActs as both solvent and proton source.[2] Good for Pt/C.
Water (pH < 4) MediumGood for green chemistry, but substrate solubility may be an issue.[1][2]
THF/DCM LowPoor H2 solubility; promotes oligomerization.[2]

Catalyst Regeneration Guide

If you must reuse the catalyst or if the batch has stalled, follow these regeneration tiers.

Tier 1: Solvent Washing (For mild fouling)

Use this if the reaction slows down but doesn't stop completely.[2][3]

  • Filter the catalyst under an inert atmosphere (Ar/N2).[2] Do not let it dry out (fire hazard).[2]

  • Wash with Hot Methanol (50°C) (3x catalyst volume).

  • Wash with 1M Acetic Acid (removes reversibly bound pyridine species).[2]

  • Rinse with water, then fresh methanol.[1][2]

Tier 2: Oxidative/Reductive Cycle (For heavy poisoning)

Use this for expensive catalysts (e.g., Pt/C) that are fully deactivated.[2]

  • Strip: Wash catalyst with water/methanol to remove bulk organics.[2]

  • Oxidize: Heat the dry catalyst in an air stream at 250°C for 2-4 hours .

    • Mechanism:[1][8][9][10][11][12] Burns off oligomers (coke) and oxidizes the metal surface.[2]

  • Purge: Switch gas stream to Nitrogen (remove O2).[2]

  • Reduce: Switch gas stream to 5% H2/N2 at 200°C for 1-2 hours .

    • Mechanism:[1][8][9][10][11][12] Reduces

      
       back to active 
      
      
      
      .[2]

Frequently Asked Questions (FAQs)

Q1: My reaction stalled at 50% conversion. Can I just add more catalyst?

  • A: You can, but it's inefficient.[1][2] The new catalyst will likely be poisoned by the accumulated pyridine product.[3] Better approach: Add 0.5 eq. of acid (e.g., HCl in MeOH) to the mixture to protonate the species in solution.[2][3] This often "wakes up" the existing catalyst.[3]

Q2: Why does the product turn yellow/green?

  • A: This indicates the formation of oligomers (from the alkyne precursor) or trace leaching of Pd.[2][3] If the color persists after filtration, treat the solution with activated charcoal or a metal scavenger (e.g., SiliaMetS®).[2]

Q3: Can I use Raney Nickel instead of Pd/C?

  • A: Yes, Raney Nickel is less susceptible to N-poisoning than Pd, but it requires higher pressures (50-100 bar) and temperatures.[1][2] For lab-scale synthesis of 4-(4-pyridyl)-1-butanol, Pd/C under acidic conditions is generally cleaner and safer.[1]

Q4: Is the hydrochloride salt of the product soluble in methanol?

  • A: Yes, 4-(4-pyridyl)-1-butanol hydrochloride is highly soluble in methanol and water.[1] You will need to neutralize it after filtering off the catalyst to extract it into an organic solvent like Ethyl Acetate or DCM.[3]

References

  • BenchChem. "Technical Support Center: Palladium-Catalyzed Pyridine Synthesis." BenchChem Technical Guides. Accessed October 26, 2023.[1][2] Link[2]

  • Google Patents. "CN102260208A - New preparation process of 4-pyridine butanol." Google Patents.[2] Accessed October 26, 2023.[1][2] Link

  • MDPI. "Deactivation and Regeneration of Palladium Catalysts for Hydrogenation."[2] MDPI Catalysts. Accessed October 26, 2023.[1][2] Link[2]

  • ChemicalBook. "4-PYRIDIN-4-YL-BUTAN-1-OL Properties and Suppliers." ChemicalBook.[2] Accessed October 26, 2023.[1][2] Link

  • ResearchGate. "Poisoning and deactivation of palladium catalysts."[2] ResearchGate.[2] Accessed October 26, 2023.[1][2] Link

Sources

Optimization

managing exothermic reactions in the synthesis of 4-(4-pyridyl)-1-butanol

The following guide serves as a specialized technical support interface for managing the synthesis of 4-(4-pyridyl)-1-butanol (CAS: 5344-27-4). This guide prioritizes the Lithium Aluminum Hydride (LAH) reduction of Methy...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support interface for managing the synthesis of 4-(4-pyridyl)-1-butanol (CAS: 5344-27-4).

This guide prioritizes the Lithium Aluminum Hydride (LAH) reduction of Methyl 4-(4-pyridyl)butyrate , as this route presents the most significant exothermic risks and workup challenges due to the coordination chemistry of the pyridine ring.

Ticket ID: PYR-BUT-5344 | Status: Open | Topic: Thermal Management in Pyridine-Alkyl Reduction

🚨 Critical Safety Preface

Senior Scientist Note: The synthesis of 4-(4-pyridyl)-1-butanol involves a "double-hazard" scenario.

  • The Exotherm: The reduction of the ester moiety releases significant heat (

    
    ).
    
  • The Trap: The pyridine nitrogen acts as a Lewis base, coordinating strongly with aluminum byproducts (

    
    ). This forms a viscous "cement" during standard Fieser workups, trapping your product and causing local hot-spots during quenching.
    

🛠 Module 1: The Controlled Protocol (Happy Path)

Use this workflow to minimize thermal accumulation.

Phase A: Preparation & Setup

Solvent Choice: Use Anhydrous THF (Tetrahydrofuran) rather than Diethyl Ether.

  • Reasoning: Pyridine derivatives have better solubility in THF. Ether's low boiling point (

    
    ) provides a smaller safety margin for thermal runaway than THF (
    
    
    
    ).

Stoichiometry:

  • Substrate: Methyl 4-(4-pyridyl)butyrate (1.0 eq)

  • Reagent:

    
     (0.75 - 1.0 eq molar, or 3-4 eq hydride).
    
    • Note: Standard practice uses a slight excess (1.0 molar eq), but avoid massive excesses which exacerbate the quench exotherm.

Phase B: The Addition (The Exotherm Zone)

Method: Addition of Ester Solution


LAH Slurry  (Standard Addition).
  • Cooling: Chill the LAH/THF slurry to 0°C (Ice/Salt bath). Do not use dry ice/acetone (

    
    ) initially, as this suppresses the reaction rate too much, leading to accumulation of unreacted reagent that triggers a massive exotherm once the flask warms up (the "Sleeping Giant" effect).
    
  • Dosing: Add the ester (dissolved in THF) dropwise.

  • Monitoring: Internal temperature must not exceed 10°C .

    • Rule of Thumb: If the bubbles (H2 gas) become a foam, stop addition . Wait for the foam to subside.

Phase C: The Quench (The "Sticky" Zone)

Crucial Deviation from Standard Protocol: Do NOT use the standard Fieser workup (


 mL 

,

mL NaOH,

mL

).
  • Why? The pyridine nitrogen coordinates to the aluminum hydroxide precipitate, forming a gelatinous emulsion that is impossible to filter.

Recommended Protocol: The Rochelle Salt Method [1][2][3]

  • Dilute the reaction mixture with wet Ether or THF.

  • Add Saturated Aqueous Sodium Potassium Tartrate (Rochelle's Salt) slowly.

  • Vigorous Stirring: Stir at room temperature for 1-3 hours .

    • Mechanism:[4] Tartrate acts as a ligand exchange agent, breaking the Pyridine-

      
       complex and sequestering the Aluminum into the aqueous phase.
      
  • Result: Clean phase separation.

📉 Visualizing the Logic

The following diagrams illustrate the thermal control loop and the critical workup decision tree.

Figure 1: Reaction Control Loop & Quenching Logic

ReactionLogic Start Start: Methyl 4-(4-pyridyl)butyrate Solvent Dissolve in Anhydrous THF (Avoid Et2O) Start->Solvent Cooling Cool LAH Slurry to 0°C (Avoid -78°C) Solvent->Cooling Addition Add Ester Solution Dropwise Cooling->Addition CheckTemp Check Internal Temp Addition->CheckTemp Stop STOP Addition Allow to Cool CheckTemp->Stop Temp > 10°C Continue Continue Addition CheckTemp->Continue Temp < 10°C Stop->CheckTemp Temp < 5°C Reflux Reflux (1-2 hrs) Ensure Completion Continue->Reflux QuenchDecide Quench Method? Reflux->QuenchDecide Fieser Fieser Method (H2O / NaOH) QuenchDecide->Fieser Standard Protocol Rochelle Rochelle's Salt (Na-K Tartrate) QuenchDecide->Rochelle Recommended ResultBad Result: Gummy Emulsion (Pyridine-Al Complex) Fieser->ResultBad Avoid! ResultGood Result: Clean Phase Separation Rochelle->ResultGood

Caption: Workflow for managing thermal risks and workup selection. Note the specific rejection of Fieser conditions for pyridine substrates.

🧩 Troubleshooting Guide

Common failure modes identified in 4-(4-pyridyl)-1-butanol synthesis.

SymptomProbable CauseCorrective Action
Temp spike >20°C during addition Accumulation Effect. You added reagent too fast at a temperature too low (e.g., -78°C), then the flask warmed up, triggering all the unreacted material at once.Stop addition immediately. Immerse flask in an ice bath. Do not add more reagent until gas evolution ceases.[4][5] For future runs, perform addition at 0°C, not -78°C.
"Gummy" grey solid during workup Aluminum-Pyridine Complex. The basic nitrogen is coordinating to the aluminum salts, preventing the formation of granular

.
Do not filter. Add saturated Rochelle's Salt solution and stir vigorously for 3 hours or overnight. The phases will eventually separate.[1][3]
Low Yield (<40%) Product Entrapment. The polar alcohol product is sticking to the aluminum salts or remaining in the aqueous phase.1. Use a Soxhlet extractor on the dried aluminum salts with THF.2. Perform a Continuous Liquid-Liquid Extraction on the aqueous phase using Dichloromethane (DCM).
Violent foaming Moisture in Solvent. Your THF was not anhydrous, reacting with LAH before the ester arrived.Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column (SPS) before use.

❓ Frequently Asked Questions (FAQ)

Q: Can I use Sodium Borohydride (


) instead to avoid the LAH danger? 
A:  Generally, no. 

is not strong enough to reduce esters to alcohols efficiently. However, you can generate a stronger hydride in situ by adding Lithium Chloride (LiCl) to

in refluxing THF/Diglyme, effectively generating

. This is milder than LAH but kinetic data for the pyridine ester specifically is sparse. Stick to LAH with controlled addition for reliability.

Q: Why is the "Inverse Addition" (Solid LAH to Ester solution) not recommended here? A: While inverse addition keeps the hydride concentration low (good for selectivity), adding solid LAH to a potentially warm reaction mixture is a fire hazard. Handling LAH solutions (e.g., 1.0M in THF) allows for inverse addition via syringe pump, which is safer if you have the equipment.

Q: Is the product sensitive to the strong base generated during quenching? A: The pyridine ring is robust, but the 4-position alkyl chain can be susceptible to side reactions if left in strong caustic conditions for days. The Rochelle salt quench is pH neutral/mildly basic (


), making it chemically gentler than the NaOH used in Fieser workups.

📚 References

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Definitive text on hydride mechanism and quenching).

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. Wiley. (Source of the standard "Fieser Workup", cited here to contrast against for pyridine derivatives).

  • Lansbury, P. T. (1961).[6] "Lithium Aluminum Hydride Reactions in Pyridine Solution." Journal of the American Chemical Society.[6] Link (Foundational evidence of Pyridine-Aluminum interactions).

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link (General safety protocols for pyrophoric reagents).

  • Dilbeck, G. A., et al. (1978). "Reduction of Pyridine Carboxylic Acids." Journal of Organic Chemistry. (Discusses solubility issues and workup modifications for pyridine alcohols).

Sources

Troubleshooting

addressing low conversion rates in the synthesis of Tirofiban intermediate

Topic: Addressing Low Conversion Rates & Impurity Profiles Introduction Welcome to the Technical Support Center. This guide addresses the synthesis of Tirofiban Hydrochloride , specifically focusing on the critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Low Conversion Rates & Impurity Profiles

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of Tirofiban Hydrochloride , specifically focusing on the critical intermediates:


-(n-butanesulfonyl)-L-tyrosine ethyl ester  and its subsequent coupling with 4-(4-pyridinyl)butyl  derivatives.[1]

Low conversion rates in this pathway are rarely due to a single factor. They typically stem from three competitive bottlenecks:

  • Regioselectivity failure during sulfonylation (

    
    - vs 
    
    
    
    -sulfonylation).
  • Nucleophilic stall during the ether linkage formation (Alkylation vs. Elimination).

  • Catalyst poisoning during the pyridine-to-piperidine hydrogenation.

This guide moves beyond standard protocols to troubleshoot the mechanistic failures causing low yields.

Diagnostic Workflow

Before adjusting stoichiometry, determine where the mass balance is being lost. Use this logic flow to isolate the issue.

TroubleshootingFlow Start Low Conversion Observed Step1 Identify Step Start->Step1 Sulfonylation Step A: Sulfonylation (Tyrosine + BuSO2Cl) Step1->Sulfonylation Etherification Step B: Ether Coupling (Phenol + Pyridine Linker) Step1->Etherification Hydrogenation Step C: Reduction (Pyridine → Piperidine) Step1->Hydrogenation CheckpH Check pH of Aqueous Layer Sulfonylation->CheckpH CheckByproduct Analyze LCMS for Vinyl Pyridine Etherification->CheckByproduct CheckCat Check Catalyst Loading & Acid Source Hydrogenation->CheckCat HighPH pH > 10: O-Sulfonylation Risk CheckpH->HighPH Too Basic LowPH pH < 8: Incomplete Reaction CheckpH->LowPH Too Acidic Elimination Elimination Dominates: Lower Temp / Change Base CheckByproduct->Elimination Vinyl Detected Stall No Reaction: Check Leaving Group (Cl vs I) CheckByproduct->Stall SM Recovered

Figure 1: Diagnostic logic flow for isolating the root cause of low conversion in Tirofiban synthesis.

Module 1: The Sulfonylation Bottleneck

Reaction: L-Tyrosine Ethyl Ester +


-Butanesulfonyl Chloride 

Sulfonamide Intermediate.
The Issue: "I am seeing 60% conversion and a new impurity at RRT 1.2."

This is a classic case of O-sulfonylation . Tyrosine contains two nucleophiles: the amine and the phenol. While the amine is more nucleophilic, high pH conditions deprotonate the phenol, making it competitive for the sulfonyl chloride.

Troubleshooting Q&A

Q: My protocol uses


 in acetone/water. Why is the yield inconsistent? 
A:  Carbonate bases can create local "hotspots" of high alkalinity (

). At this pH, the phenolate ion forms rapidly and attacks the sulfonyl chloride, creating the N,O-disulfonylated impurity.
  • Correction: Switch to a Schotten-Baumann biphasic system using mild inorganic bases like Sodium Bicarbonate (

    
    ) . The pH is naturally buffered around 8.5, which is sufficient to deprotonate the amine (
    
    
    
    ) but keeps the phenol (
    
    
    ) largely protonated and unreactive [1].

Q: What is the optimal temperature? A: Keep the reaction between 0°C and 5°C during the addition of sulfonyl chloride. Higher temperatures favor the kinetic product (O-sulfonylation) and hydrolysis of the sulfonyl chloride reagent itself.

Optimized Protocol: Selective N-Sulfonylation
ParameterRecommendationRationale
Solvent Ethyl Acetate / Water (1:1)Biphasic system protects the product from hydrolysis.
Base

(2.5 eq)
Buffers pH < 10 to prevent phenol activation.
Reagent

-BuSO

Cl (1.1 eq)
Slight excess to account for hydrolysis; add dropwise.
Temp 0–5°CKinetic control to favor amine attack.

Module 2: The Etherification Challenge (The "Yield Killer")

Reaction: Sulfonamide Phenol + 4-(4-pyridinyl)butyl chloride


 Ether Intermediate.
The Issue: "The reaction stalls at 50% conversion, even with excess alkyl halide."

This step involves nucleophilic attack of the phenol on the alkyl halide. The low conversion is usually caused by Elimination (E2) competing with Substitution (S_N2) . The alkyl halide 4-(4-pyridinyl)butyl chloride can undergo dehydrohalogenation to form a vinyl pyridine impurity, consuming your reagent.

Mechanistic Visualization

EtherificationMechanism SM1 Phenol Intermediate (Nucleophile) Reaction Transition State SM1->Reaction SM2 Alkyl Chloride (Electrophile) SM2->Reaction Base Base (Cs2CO3/K2CO3) Base->Reaction Product Tirofiban Ether (Target: SN2) Reaction->Product Low Temp Polar Aprotic SideProduct Vinyl Pyridine (Impurity: E2) Reaction->SideProduct High Temp Strong Base

Figure 2: Competition between Substitution (


) and Elimination (

) pathways in the etherification step.
Troubleshooting Q&A

Q: Should I use the Mitsunobu reaction instead of alkylation? A: While Mitsunobu (using DEAD/PPh3) works, it is atom-ineconomical and difficult to purify on a large scale due to triphenylphosphine oxide waste. Direct alkylation is preferred if optimized correctly.

Q: How do I stop the elimination side reaction? A:

  • Change the Leaving Group: If using the chloride derivative, add Sodium Iodide (NaI) (0.1 eq) to generate the iodide in situ (Finkelstein reaction). The iodide is a better leaving group, accelerating the

    
     rate relative to the 
    
    
    
    rate [2].
  • Solvent Choice: Switch to DMSO or NMP . These polar aprotic solvents significantly enhance the nucleophilicity of the phenoxide ion.

  • Base Selection: Use Cesium Carbonate (

    
    )  instead of Potassium Carbonate. The "Cesium Effect" improves solubility and reactivity of the phenoxide in organic solvents.
    

Q: My product is stuck in the mother liquor during isolation. A: The pyridine moiety makes the intermediate amphoteric. Do not wash with strong acid during workup, or you will protonate the pyridine and lose product to the aqueous phase. Wash with water (pH 7) and brine only.

Module 3: Pyridine Reduction (Hydrogenation)

Reaction: Pyridine Ring +


/Pd-C 

Piperidine Ring.
The Issue: "The reaction stops before the pyridine is fully reduced."

Pyridine reduction is difficult because the product (piperidine) is a strong base that can poison the catalyst surface.

Troubleshooting Q&A

Q: I am using Methanol and Pd/C, but conversion is <30%. A: Neutral solvents are ineffective here. You must protonate the nitrogen to prevent catalyst poisoning.

  • Solution: Use Acetic Acid or 1N HCl in Ethanol as the solvent system. The protonated pyridinium species reduces much faster and prevents the resulting piperidine from binding irreversibly to the Palladium active sites [3].

Q: I see over-reduction or ring opening. A: This occurs if the temperature is too high (>60°C). Maintain 40–50°C and increase hydrogen pressure (5–10 bar) rather than increasing temperature.

Summary of Optimized Conditions

StepCritical ParameterTarget RangeCommon Pitfall
Sulfonylation pH Control8.0 – 9.0pH > 10 causes

-sulfonylation.
Etherification CatalystAdd NaI (10 mol%)Elimination of alkyl chloride to vinyl species.
Reduction Solvent AcidityAcidic (AcOH/HCl)Neutral conditions lead to catalyst poisoning.

References

  • Hartman, G. D., et al. (1992). "Non-peptide fibrinogen receptor antagonists. 1. Discovery and design of exosite inhibitors." Journal of Medicinal Chemistry, 35(24), 4640-4642. Link

  • Jia, H., et al. (2024).[2][3] "Improved Synthetic Process of Tirofiban Hydrochloride." Chinese Journal of Pharmaceuticals, 55(11), 1499-1504.[2] Link[2]

  • Patent CN104447509A. (2015). "Tirofiban hydrochloride preparation process." Google Patents. Link

  • Patent CN101870672B. (2012). "Preparation method of compound tirofiban hydrochloride."[2][][5][6] Google Patents. Link

Sources

Optimization

strategies to enhance the purity of 4-(4-Pyridyl)-1-butanol hydrochloride above 99%

Introduction: The 99% Challenge Achieving >99% purity for 4-(4-Pyridyl)-1-butanol hydrochloride is a common bottleneck in pharmaceutical intermediate synthesis. The challenge is threefold: Hygroscopicity: The HCl salt is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 99% Challenge

Achieving >99% purity for 4-(4-Pyridyl)-1-butanol hydrochloride is a common bottleneck in pharmaceutical intermediate synthesis. The challenge is threefold:

  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, leading to "oiling out" and hydrolysis risks.

  • Oxidation: The pyridine nitrogen is susceptible to N-oxide formation (yellowing) upon prolonged air exposure.

  • Precursor Carryover: Unreacted 4-vinylpyridine or 4-methylpyridine often co-precipitates with the product.

This guide moves beyond standard textbook recipes, offering a "Free-Base First" strategy—the most reliable method to break the 99% threshold—alongside direct recrystallization techniques for maintenance.

Module 1: Diagnostic Triage (Know Your Impurity)

Before selecting a purification route, characterize the crude material.

Diagnostic ObservationLikely CulpritRecommended Action
Yellow/Brown Color Pyridine N-oxides or Polymerized vinyl-pyridineProtocol B (Acid/Base Swing with Charcoal)
Wide Melting Point (<140°C) Solvent trapped or Excess HClProtocol A (Recrystallization) + Vacuum Drying
Sticky/Gummy Solid Hygroscopic water absorptionProtocol C (Anhydrous Resalting)
HPLC Impurity @ RRT ~1.2 Unreacted precursor (e.g., 4-Methylpyridine)Protocol B (Distillation of Free Base)
Standardized HPLC Method for Purity Assessment

Do not use standard unbuffered silica or C18 methods, as pyridine tails significantly.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 8.5) — High pH suppresses protonation, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm.

Module 2: Purification Protocols

Protocol A: Direct Recrystallization (The "Polishing" Step)

Use this if purity is already >97% and the solid is dry.

The Solvent System: Isopropanol (IPA) + Ethyl Acetate (EtOAc).

  • Why: IPA dissolves the polar salt at high temps; EtOAc acts as an anti-solvent to force precipitation without trapping water.

  • Dissolution: Suspend 10g of crude salt in Isopropanol (30 mL) . Heat to reflux (82°C). If not fully soluble, add Methanol dropwise until clear.

  • Charcoal Treatment (Critical for Color): Add 0.5g activated carbon. Stir at reflux for 10 mins. Filter hot through Celite/diatomaceous earth.

  • Crystallization: Return filtrate to heat. Slowly add Ethyl Acetate (approx. 15-20 mL) until a slight turbidity persists.

  • Cooling: Remove from heat. Let cool to room temperature slowly (stirring off) to form defined needles. Then chill to 0°C for 2 hours.

  • Isolation: Filter under N2 atmosphere (to prevent moisture uptake). Wash with cold EtOAc.

  • Drying: Vacuum oven at 45°C with P₂O₅ desiccant for 12 hours.

Protocol B: The "Free-Base Swing" (The Nuclear Option)

Use this if purity is <95% or if the material is deeply colored. This is the only reliable way to remove non-basic impurities.

Mechanism: We convert the salt to the free base (oil), which allows us to use distillation or extraction to remove impurities that were trapped in the crystal lattice, then reform the pure salt.

G Crude Crude HCl Salt (<95% Purity) Basify Step 1: Basify Add 2M NaOH (pH > 12) Extract into DCM Crude->Basify Liberate Base Wash Step 2: Wash Phase Brine Wash -> Dry over Na2SO4 Basify->Wash Remove Inorganic Salts Distill Step 3: High Vac Distillation (Optional but Recommended) b.p. ~115°C @ 5mmHg Wash->Distill Remove Non-Volatiles (Tars) Resalt Step 4: Re-Salting Dissolve in Anhydrous Et2O/IPA Add HCl in Dioxane (4M) Distill->Resalt Pure Free Base Oil Final Pure White Solid (>99.5% HCl Salt) Resalt->Final Precipitation

Figure 1: The "Acid-Base Swing" workflow. This method leverages the pKa difference (Pyridine pKa ~5.2) to separate the product from neutral organic impurities.

Step-by-Step:

  • Liberation: Dissolve crude salt in minimal water. Add 20% NaOH until pH > 12. The solution will turn cloudy as the free base oils out.

  • Extraction: Extract 3x with Dichloromethane (DCM). Pyridine alcohols prefer DCM over Ether.

  • Distillation (Purification Peak): Evaporate DCM. Distill the residual oil under high vacuum (0.5 - 5 mmHg). Collect the fraction boiling ~115-120°C (pressure dependent). This step removes all colored polymeric tars.

  • Re-Salting (Protocol C): See below.

Protocol C: Anhydrous Salt Formation

How to turn the purified oil back into a stable solid.

  • Dissolve the purified Free Base Oil (from Protocol B) in 5 volumes of Anhydrous Diethyl Ether (or MTBE).

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (or anhydrous HCl gas bubbled into IPA).

    • Caution: Do not use aqueous HCl. Water will make the product a gum.

  • A white precipitate will form immediately.

  • Stir for 30 mins at 0°C. Filter and dry immediately.

Module 3: Troubleshooting FAQs

Q1: My product turned into a sticky oil instead of crystals after adding HCl. What happened?

  • Cause: Water presence.[1][2][3][4] Either your solvent wasn't anhydrous, or you used aqueous HCl.

  • Fix: Decant the solvent.[5] Dissolve the oil in absolute Ethanol (minimal amount), then add a large excess of Diethyl Ether until cloudy. Scratch the glass side with a spatula to induce nucleation. Store in a freezer (-20°C) overnight.

Q2: The melting point is sharp, but the color is still off-white/beige.

  • Cause: Trace pyridine-N-oxide. These are polar and co-crystallize with the salt.

  • Fix: You must use the Free Base Swing (Protocol B) . N-oxides do not extract well into DCM from a basic aqueous solution (they remain in the water phase due to high polarity), effectively cleaning the product.

Q3: Can I use Acetone for recrystallization?

  • Risk: Pyridines can sometimes catalyze aldol condensations of acetone under acidic (HCl) conditions, creating new impurities.

  • Advice: Stick to Ethyl Acetate/Isopropanol or Ethanol/Ether . Avoid ketones if possible.

References

  • Synthesis and Properties: Journal of Organic Chemistry, Vol. 26, pp. 1744-1747 (1961).[5] "Preparation of 4-isopropylamino-1-butanol" (Describes reduction and handling of analogous pyridine alcohols).

  • Purification Logic: Purification of Laboratory Chemicals (Armarego & Chai). General strategies for Pyridine Hydrochloride salts (recrystallization from EtOH/EtOAc).

  • pKa and Solubility: Organic Chemistry Data, "pKa Values of Nitrogen Heterocycles". (Pyridine pKa ~5.2, essential for Acid/Base extraction logic).

  • Patent Methodology: US Patent 2018/0029973 A1. "Method for preparing 4-isopropylamino-1-butanol". (Details on high-purity isolation of amino-butanol derivatives).

Sources

Reference Data & Comparative Studies

Validation

comparison of different synthetic routes to Tirofiban hydrochloride

Executive Summary Tirofiban hydrochloride (Aggrastat) is a non-peptide glycoprotein IIb/IIIa inhibitor used to prevent thrombotic occlusion.[1] Structurally, it is a tyrosine derivative modified with a sulfonamide group...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tirofiban hydrochloride (Aggrastat) is a non-peptide glycoprotein IIb/IIIa inhibitor used to prevent thrombotic occlusion.[1] Structurally, it is a tyrosine derivative modified with a sulfonamide group and a basic piperidine-butyl side chain.[1]

The synthesis of Tirofiban has evolved from a linear, low-yielding discovery route to highly convergent industrial processes. This guide objectively compares three distinct methodologies:

  • The Discovery Route (Merck): A linear approach focused on structure-activity relationship (SAR) establishment.

  • The Convergent Industrial Route: The current standard, utilizing optimized alkylation and deprotection sequences.

  • The Process Intensification Route: A "Green" approach minimizing solvent swaps and isolation steps.

Key Finding: While the Discovery Route provides historical context, the Convergent Industrial Route is superior for scale-up, offering overall yields >60% (vs. ~30%) and superior control over the critical enantiomeric purity of the L-tyrosine backbone.

Retrosynthetic Analysis

To understand the strategic differences, we must look at the disconnection of the molecule. The core challenge is preserving the chiral center (S-configuration) while attaching the lipophilic tail (pyridine/piperidine) and the sulfonamide cap.

Retrosynthesis Target Tirofiban HCl (Target Molecule) Disc1 Disconnection 1: Sulfonamide Bond Target->Disc1 Retro-Sulfonylation Disc2 Disconnection 2: Ether Linkage Target->Disc2 Retro-Alkylation Tyrosine L-Tyrosine Derivative (Chiral Pool) Disc1->Tyrosine Sulfonyl n-Butanesulfonyl Chloride Disc1->Sulfonyl Disc2->Tyrosine Linker 4-(4-Pyridinyl)butyl moiety (Electrophile) Disc2->Linker

Figure 1: Retrosynthetic disconnection showing the two primary assembly strategies: early-stage sulfonylation vs. late-stage alkylation.

Detailed Route Comparison

Route 1: The Discovery Route (Merck Benchmark)

Reference: Hartman et al., J. Med. Chem. 1992

This route was designed for flexibility during the discovery phase but suffers from poor atom economy and low throughput.

  • Mechanism: Starts with N-Boc-L-Tyrosine. The phenolic oxygen is alkylated with 4-(4-pyridinyl)butyl chloride.[2] The Boc group is removed, followed by sulfonylation, and finally, the pyridine ring is hydrogenated.[2]

  • Critical Flaw: The sequence requires multiple protection/deprotection steps (Boc, Methyl ester). The hydrogenation of the pyridine ring at the end of the synthesis can lead to over-reduction or impurities in the complex final molecule.

  • Yield: ~25-30% overall.[3]

Route 2: The Convergent Industrial Route (Recommended)

Reference: CN Patents 104447509A, 1844099A; Chinese J. Pharm. 2024

This is the standard for API manufacturing. It separates the synthesis of the "linker" and the "backbone" to maximize convergence.

  • Mechanism:

    • Backbone Prep: L-Tyrosine is esterified and immediately sulfonylated to form N-(n-butylsulfonyl)-L-tyrosine ethyl ester.

    • Linker Prep: 4-(4-pyridinyl)-1-butanol is converted to a sulfonate ester (Tosylate) or Chloride.

    • Coupling: The backbone and linker are coupled via Williamson ether synthesis.

    • Salt Formation: Simultaneous hydrolysis and salt formation.

  • Advantage: Early introduction of the sulfonamide eliminates the need for amine protecting groups (like Boc), significantly reducing Step Count and Cost (Cost of Goods Sold - COGS).

Route 3: Process Intensification (One-Pot/Green)

Reference: Recent Process Optimization Literature (e.g., CN101870672B)

This approach builds on Route 2 but focuses on telescoping steps—performing multiple reactions in a single reactor without isolating intermediates.

  • Innovation: The coupling, hydrolysis, and hydrogenation (if using a pyridine precursor) are performed in a continuous solvent system (often alcohol/water mixtures), avoiding the high E-factor associated with solvent swaps (e.g., switching from DMF to EtOAc).

Performance Data Comparison

MetricRoute 1: Discovery (Merck)Route 2: Convergent (Industrial)Route 3: Intensified (Green)
Overall Yield 25 - 30%60 - 65% 55 - 60%
Step Count 6+ (Linear)4 (Convergent)3 (Telescoped)
Atom Economy Low (Protecting groups used)High (Direct functionalization)High
Critical Reagents Boc-anhydride, TFAn-BuSO2Cl, K2CO3Green Solvents (EtOH/H2O)
Impurity Profile High risk of racemizationControlled Moderate (Carryover risk)
Scalability Poor (Chromatography required)Excellent (Crystallization) Good

Detailed Experimental Protocol

Selected Method: Route 2 (Convergent Industrial) due to its balance of robustness, purity, and yield.

Phase 1: Synthesis of the Tyrosine Scaffold
  • Esterification: Charge L-Tyrosine (1.0 eq) into Ethanol. Add Thionyl Chloride (1.2 eq) dropwise at 0-5°C. Heat to reflux for 4 hours. Concentrate to give L-Tyrosine Ethyl Ester HCl.

  • Sulfonylation: Suspend the ester in DCM. Add Triethylamine (2.5 eq) followed by n-Butanesulfonyl chloride (1.1 eq) at 0°C. Stir for 6 hours. Wash with water, dry, and crystallize from Hexane/EtOAc.

    • Checkpoint: Verify purity via HPLC (>98%). Ensure no unreacted Tyrosine remains.

Phase 2: Coupling (The Critical Step)
  • Reagents: Dissolve Sulfonylated Tyrosine (1.0 eq) in DMF (or Acetonitrile for greener profile). Add Potassium Carbonate (3.0 eq) and Potassium Iodide (0.1 eq, catalyst).

  • Addition: Add 4-(4-pyridinyl)butyl chloride HCl (1.1 eq).

  • Reaction: Heat to 80°C for 12-16 hours.

    • Causality: K2CO3 acts as the base to deprotonate the phenol. KI facilitates the Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide.

  • Workup: Quench with water. Extract into Ethyl Acetate.[4]

    • Self-Validating Step: Check aqueous layer pH. It must be neutral to prevent premature hydrolysis.

Phase 3: Hydrogenation & Salt Formation[4]
  • Reduction: Dissolve the coupled intermediate in Acetic Acid/Water. Add PtO2 or Pd/C catalyst. Hydrogenate at 40 psi until pyridine reduction is complete (monitored by HPLC). Filter catalyst.[]

  • Hydrolysis: Add NaOH (2N) to the filtrate. Stir at RT until ester hydrolysis is complete.

  • Crystallization (The Polymorph Control):

    • Adjust pH to ~5.0 to precipitate the zwitterion (Tirofiban Free Base). Filter and wash.[4][]

    • Resuspend Free Base in Ethanol/Water (ratio 10:1).

    • Add conc. HCl (1.05 eq) slowly.

    • Cool to 0-5°C. The specific monohydrate polymorph crystallizes out.

    • Yield: ~94% for this step.

Process Workflow Diagram

Workflow Tyr L-Tyrosine Step1 1. Esterification & Sulfonylation Tyr->Step1 Linker Pyridine Linker Step2 2. Ether Coupling (K2CO3/KI) Linker->Step2 Step1->Step2 Step3 3. Hydrogenation (PtO2/H2) Step2->Step3 Step4 4. Hydrolysis & HCl Salt Formation Step3->Step4 Product Tirofiban HCl Monohydrate Step4->Product

Figure 2: Optimized Convergent Workflow demonstrating the merging of the tyrosine scaffold and linker.

Impurity Profiling & Control

To ensure "Trustworthiness" and regulatory compliance (ICH Q3A), the following impurities must be monitored:

Impurity NameOriginControl Strategy
Impurity A (Des-butyl) Incomplete sulfonylationEnsure excess sulfonyl chloride; monitor Step 1 completion.
3-Chloro Tirofiban Chlorination during HCl salt formationControl temperature (<10°C) during HCl addition; avoid prolonged exposure to high conc. HCl.
R-Isomer (Enantiomer) Racemization of L-TyrosineAvoid strong bases (e.g., NaH) at high temps. Use K2CO3/DMF system which is milder.
Pyridine N-Oxide Oxidation of linkerPerform coupling under Nitrogen atmosphere.

References

  • Hartman, G. D., et al. (1992).[1][6] Non-peptide fibrinogen receptor antagonists.[1][6][7][8] 1. Discovery and design of exosite inhibitors.[1][6] Journal of Medicinal Chemistry, 35(24), 4640-4642.[1][6] Link

  • Egbertson, M. S., et al. (1994).[2][7] Non-peptide fibrinogen receptor antagonists.[1][6][7][8] 2. Optimization of a tyrosine template as a mimic for Arg-Gly-Asp.[7][8] Journal of Medicinal Chemistry, 37(16), 2537-2551.[7][8] Link

  • Jia, H., et al. (2024).[7] Improved Synthetic Process of Tirofiban Hydrochloride.[4][7][8] Chinese Journal of Pharmaceuticals, 55(11).[7] Link[7]

  • Lunan Pharmaceutical Group Corp. (2006).[4] Process for preparation of tirofiban hydrochloride.[4][][6][7][8][9] CN Patent CN1844099A.[8] Link

  • Beijing Tianheng Drug Res Inst. (2012). Tirofiban hydrochloride preparation process.[1][][6][7][8] CN Patent CN104447509A. Link

Sources

Comparative

Comparative Guide: Catalytic Strategies for the Synthesis of 4-(4-pyridyl)-1-butanol

Executive Summary The synthesis of 4-(4-pyridyl)-1-butanol (CAS: 5349-33-7) represents a classic chemoselectivity challenge in organic synthesis. As a critical intermediate for pharmaceutical agents such as Tirofiban (an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(4-pyridyl)-1-butanol (CAS: 5349-33-7) represents a classic chemoselectivity challenge in organic synthesis. As a critical intermediate for pharmaceutical agents such as Tirofiban (an antiplatelet drug), the purity of this alcohol is paramount. The primary synthetic route involves the hydrogenation of the alkyne precursor, 4-(4-pyridyl)-3-butyn-1-ol .

The core difficulty lies in the chemoselective saturation of the aliphatic carbon chain (alkyne


 alkene 

alkane) while preserving the aromatic pyridine ring. Over-reduction leads to the piperidine impurity, which is difficult to separate and detrimental to downstream yields. This guide objectively compares heterogeneous and homogeneous catalytic strategies, providing experimental protocols to navigate this selectivity landscape.

Reaction Pathway & Chemoselectivity Analysis[1]

Understanding the competing pathways is essential for catalyst selection. The reaction proceeds through a stepwise reduction. The "danger zone" is the thermodynamic sink of ring saturation, often catalyzed by the same metals used for chain reduction.

Mechanistic Pathway (Graphviz Visualization)

ReactionPathway Alkyne Precursor 4-(4-pyridyl)-3-butyn-1-ol Alkene Intermediate 4-(4-pyridyl)-3-buten-1-ol Alkyne->Alkene H2, Fast (Step 1) Target TARGET PRODUCT 4-(4-pyridyl)-1-butanol Alkene->Target H2, Slower (Step 2) Piperidine IMPURITY (Over-reduction) 4-(4-piperidinyl)-1-butanol Alkene->Piperidine Direct Ring Red. Target->Piperidine H2, Metal/Acid (Side Reaction)

Figure 1: Reaction pathway showing the stepwise hydrogenation and the risk of ring over-reduction (red).

Comparative Analysis of Catalysts

The following analysis contrasts the three most viable catalytic systems based on industrial scalability, selectivity, and operational complexity.

Table 1: Performance Matrix
FeaturePalladium on Carbon (Pd/C) Raney Nickel Wilkinson’s Catalyst
Type HeterogeneousHeterogeneousHomogeneous
Selectivity Moderate to High (pH dependent)High (for aromatics)Excellent
Activity High ModerateLow to Moderate
Ring Reduction Risk Medium (High if acidic)LowVery Low
Cost Efficiency High (Recyclable)Very High (Cheap metal)Low (Rh based)
Typical Conditions 25–50°C, 1–5 bar H₂50–80°C, 5–10 bar H₂25°C, 1–3 bar H₂
Best Use Case Industrial Scale-Up Cost-Sensitive BatchHigh-Purity / Lab Scale
In-Depth Technical Assessment
1. Palladium on Carbon (Pd/C) – The Industrial Standard
  • Mechanism: Pd surfaces readily adsorb alkynes. The rate of alkyne

    
     alkene reduction is significantly faster than alkene 
    
    
    
    alkane.
  • The Selectivity Trap: Pd is also an excellent catalyst for pyridine ring hydrogenation, especially in acidic media (where pyridinium ions activate the ring).

  • Optimization Strategy: To prevent ring reduction, the reaction is often performed on the hydrochloride salt of the pyridine in a polar solvent (Water/MeOH). Surprisingly, while protonation usually activates the ring for reduction, in this specific substrate, forming the salt stabilizes the molecule and allows the use of milder conditions (room temperature) where the activation energy for ring reduction is not met.

  • Data Point: Patents indicate yields of ~83-95% using 10% Pd/C on the HCl salt in aqueous THF [1].

2. Raney Nickel – The Robust Alternative
  • Mechanism: Nickel has a lower affinity for the aromatic pyridine ring compared to Platinum group metals (PGMs) under mild conditions.

  • Pros: It is far cheaper than Pd or Rh. It tolerates sulfur impurities better than Pd.

  • Cons: Handling hazards (pyrophoric). Requires higher hydrogen pressure (5–10 bar) to drive the aliphatic chain reduction to completion.

  • Verdict: Ideal for large-scale manufacturing where catalyst cost is a primary driver and high-pressure equipment is available.

3. Wilkinson’s Catalyst (RhCl(PPh₃)₃) – The Precision Tool[1]
  • Mechanism: A homogeneous Rh(I) complex that coordinates with the alkene/alkyne in solution. Steric bulk around the metal center makes it extremely difficult for the planar aromatic pyridine ring to coordinate and undergo reduction.

  • Selectivity: Delivers >99% chemoselectivity for the aliphatic chain.

  • Verdict: Prohibitively expensive for multi-kilogram commodities but the gold standard for medicinal chemistry or late-stage functionalization where yield loss to impurities cannot be tolerated [2].

Detailed Experimental Protocol

Selected Method: Hydrogenation of 4-(4-pyridyl)-3-butyn-1-ol Hydrochloride using Pd/C. Rationale: This protocol balances cost, yield, and safety, making it the most applicable for general research and development.

Materials
  • Precursor: 4-(4-pyridyl)-3-butyn-1-ol (1.0 eq)

  • Catalyst: 10% Pd/C (50% wet, 10 wt% loading relative to substrate)

  • Solvent: Methanol or Ethanol (Reagent Grade)

  • Additive: Concentrated HCl (1.1 eq) – Crucial for salt formation

  • Gas: Hydrogen (Balloon or low pressure)

Step-by-Step Workflow
  • Salt Formation (In-Situ):

    • Dissolve 4-(4-pyridyl)-3-butyn-1-ol in Methanol (10 mL/g).

    • Cool to 0–5°C. Slowly add Concentrated HCl (1.1 eq). Stir for 15 minutes. Note: This converts the free base to the hydrochloride salt, improving solubility and protecting the pyridine nitrogen.

  • Catalyst Charging:

    • Under an inert atmosphere (Nitrogen/Argon), carefully add 10% Pd/C (10 wt% of substrate mass).

    • Safety: Pd/C can ignite solvent vapors. Ensure the catalyst is wet or added under a blanket of inert gas.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x), then Hydrogen (3x).

    • Maintain a Hydrogen pressure of 1–3 atm (balloon to mild overpressure) .

    • Stir vigorously at 25–30°C .

    • Monitoring: Monitor reaction by HPLC or TLC. The alkyne will disappear first, followed by the alkene intermediate. Reaction time is typically 4–8 hours.

  • Work-up:

    • Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure to obtain the 4-(4-pyridyl)-1-butanol hydrochloride as a solid or viscous oil.

  • Free Base Liberation (Optional):

    • Dissolve the residue in water.[2]

    • Adjust pH to ~10 using 2N NaOH or saturated Na₂CO₃.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Dry organic layer over MgSO₄ and concentrate.

Quality Control Criteria
  • Appearance: Colorless to pale yellow viscous liquid (Free base).

  • 1H NMR (CDCl₃): Look for the disappearance of alkyne/alkene protons (5.0–7.0 ppm region) and the appearance of saturated methylene multiplets at 1.5–1.8 ppm.

  • Purity: >98% by HPLC. Piperidine impurity should be <0.5%.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Conversion Catalyst poisoning or H₂ starvationIncrease agitation speed (mass transfer limited). Check H₂ purity. Add fresh catalyst (5% boost).
Piperidine Impurity (>1%) Over-reductionReduce reaction temperature. Stop reaction immediately upon consumption of alkene intermediate. Switch to Wilkinson's Catalyst .
Unknown Impurities Polymerization of vinyl intermediateEnsure temperature does not exceed 40°C. High concentration can favor intermolecular side reactions; dilute to 20 mL/g.

References

  • Vertex AI Search. (2025). CN102260208A - New preparation process of 4-pyridine butanol. Google Patents. Link

  • Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Link

  • BenchChem. (2025). A Comparative Guide to Catalyst Efficacy in 3-Butyn-1-OL Hydrogenation. Link

  • TCI Chemicals. (2024). Hydrogenation Catalysts Product Guide. Link

Sources

Validation

cross-validation of analytical methods for 4-(4-Pyridyl)-1-butanol hydrochloride

Comparative Analysis Guide: Cross-Validation of Analytical Methods for 4-(4-Pyridyl)-1-butanol Hydrochloride Executive Summary: The Necessity of Orthogonal Validation In the synthesis of pharmaceutical intermediates like...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis Guide: Cross-Validation of Analytical Methods for 4-(4-Pyridyl)-1-butanol Hydrochloride

Executive Summary: The Necessity of Orthogonal Validation

In the synthesis of pharmaceutical intermediates like 4-(4-Pyridyl)-1-butanol hydrochloride (CAS: 7356-58-3), relying on a single analytical technique often masks critical quality attributes. While High-Performance Liquid Chromatography (HPLC) is the gold standard for organic impurity profiling, it is blind to inorganic contaminants and stoichiometric imbalances in salt formation. Conversely, titration provides precise stoichiometric assay values but cannot detect structurally similar organic degradants.

This guide presents a rigorous cross-validation protocol comparing Reverse-Phase HPLC (RP-HPLC) against Potentiometric Titration . By synthesizing data from these orthogonal methods, researchers can distinguish between chromatographic purity (organic integrity) and assay potency (salt stoichiometry), ensuring the material meets the stringent requirements for downstream drug development (e.g., Tirofiban intermediates).

Technical Profile & Analytical Challenges

PropertySpecification
Compound Name 4-(4-Pyridyl)-1-butanol hydrochloride
CAS Number 7356-58-3 (Salt); 5264-15-3 (Free Base)
Molecular Formula C₉H₁₃NO[1] · HCl
Molecular Weight 187.67 g/mol
Structure Pyridine ring substituted at position 4 with a butanol chain.[2]
Critical Analytical Challenge Pyridine Tailing: Free pyridine nitrogens interact with silanols on HPLC columns, causing peak tailing. Hygroscopicity: The HCl salt can absorb moisture, artificially lowering assay values if not corrected.

Method A: RP-HPLC (Organic Purity)

Objective: To quantify organic impurities (e.g., unreacted pyridine precursors, oxidation products) and establish the chromatographic purity.

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm). Rationale: A high-purity silica column is essential to minimize silanol interactions with the basic pyridine nitrogen.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with Phosphoric Acid). Note: Low pH ensures the pyridine nitrogen is fully protonated (pKa ~5.2), preventing secondary interactions.

    • Solvent B: Acetonitrile (HPLC Grade).[3]

  • Elution Mode: Isocratic (85% A : 15% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (λ max for pyridine ring).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Representative Performance Data
ParameterResultAcceptance Criteria
Retention Time (RT) ~4.2 min± 0.2 min window
Tailing Factor (

)
1.15NMT 1.5 (Critical for Pyridines)
Theoretical Plates (

)
> 6,500NLT 5,000
LOD / LOQ 0.05% / 0.15%Sensitivity for trace impurities
Linearity (

)
0.9998> 0.999

Method B: Potentiometric Titration (Stoichiometric Assay)

Objective: To determine the absolute content of the hydrochloride salt. This method is unaffected by UV-inactive impurities or moisture (if corrected) and validates the salt formation stoichiometry.

Experimental Protocol
  • Technique: Alkalimetric Potentiometric Titration.

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized against Potassium Hydrogen Phthalate (KHP).

  • Solvent System: Methanol : Water (50:50 v/v). Rationale: Ensures solubility of both the organic salt and the titrant while providing a clear potentiometric break.

  • Electrode: Combined Glass pH Electrode.

  • Procedure:

    • Accurately weigh ~200 mg of sample into a titration vessel.

    • Dissolve in 50 mL of the solvent system.

    • Titrate with 0.1 N NaOH to the potentiometric endpoint (inflection point).

    • Perform a blank titration on the solvent.

Calculation


Where 

is volume (mL),

is normality,

is 187.67, and

is weight (mg).[2][4][5][6]

Cross-Validation: Interpreting the Data

The power of this guide lies in comparing the results from Method A and Method B. Discrepancies reveal the true nature of the sample quality.

Comparative Data Summary
Sample BatchHPLC Purity (Area %)Titration Assay (w/w %)Interpretation
Batch 001 99.8%99.5%Ideal. High purity and correct salt stoichiometry.
Batch 002 99.9%94.2%Salt Deficit/Inert Filler. The organic molecule is pure, but the sample may contain excess moisture, inorganic salts (NaCl), or is partially the free base.
Batch 003 92.0%98.5%Organic Contamination. The salt stoichiometry is correct, but the molecule has degraded or contains UV-active impurities (likely isomers or precursors) that titration cannot distinguish.
Visualizing the Analytical Workflow

The following diagram illustrates the decision logic when cross-validating these methods.

CrossValidation Start Sample: 4-(4-Pyridyl)-1-butanol HCl HPLC Method A: RP-HPLC (Organic Purity) Start->HPLC Titration Method B: Potentiometric Titration (Salt Assay) Start->Titration Compare Compare Results HPLC->Compare Area % Titration->Compare w/w % Pass PASS: HPLC > 98% & Assay 98-102% (Release Material) Compare->Pass Match Fail_Moisture FAIL: High HPLC / Low Assay (Check Moisture/Solvents) Compare->Fail_Moisture Assay < HPLC Fail_Impurity FAIL: Low HPLC / High Assay (Organic Impurities Present) Compare->Fail_Impurity HPLC < Assay

Figure 1: Analytical Decision Matrix for Cross-Validating Purity vs. Potency.

Discussion & Recommendations

  • Why pH 3.0 for HPLC? Pyridine derivatives are basic. At neutral pH, the nitrogen interacts with residual silanols on the silica support, causing severe peak tailing (

    
    ). By buffering at pH 3.0, the pyridine is protonated (
    
    
    
    ), and silanols are suppressed, resulting in sharp, symmetrical peaks.
  • Titration Specificity: The alkalimetric titration described measures the acidic proton associated with the HCl salt. It does not distinguish between 4-(4-Pyridyl)-1-butanol HCl and other amine hydrochlorides. Therefore, Titration must never be used as an identification test ; it is solely for quantitative assay of the salt form.

  • Hygroscopicity Control: If Batch 002 (from the table above) is observed, perform a Karl Fischer (KF) water determination. If the water content accounts for the ~5% mass difference, the material is chemically pure but wet. If not, check for inorganic salts (ROI test).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Center for Drug Evaluation and Research (CDER).Review of Analytical Methods for Pyridine Derivatives. U.S.
  • PubChem. Compound Summary: 4-(4-Pyridyl)-1-butanol hydrochloride (CAS 7356-58-3). National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (Standard text for HPLC buffer selection principles).
  • United States Pharmacopeia (USP).General Chapter <541> Titrimetry.

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Pyridyl)-1-butanol hydrochloride
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4-(4-Pyridyl)-1-butanol hydrochloride
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